1-(2,5-Dichlorophenyl)propan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYJYBCSHUBZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541961 | |
| Record name | 1-(2,5-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102052-40-4 | |
| Record name | 1-(2,5-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(2,5-Dichlorophenyl)propan-2-one from 1,4-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1-(2,5-dichlorophenyl)propan-2-one, a potentially valuable intermediate in pharmaceutical research and development, starting from the readily available precursor, 1,4-dichlorobenzene. The synthesis involves an initial Friedel-Crafts acylation to form 2',5'-dichloroacetophenone, followed by a one-carbon homologation sequence utilizing the Darzens glycidic ester condensation. This document provides detailed experimental protocols for each synthetic step, a summary of quantitative data, and a logical workflow diagram to facilitate laboratory application.
Overall Synthetic Scheme
The proposed synthesis is a three-step process:
-
Step 1: Friedel-Crafts Acylation. 1,4-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to yield the key intermediate, 2',5'-dichloroacetophenone.
-
Step 2: Darzens Glycidic Ester Condensation. The intermediate ketone, 2',5'-dichloroacetophenone, is reacted with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a strong base to form an α,β-epoxy ester, specifically ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate.[1][2][3]
-
Step 3: Hydrolysis and Decarboxylation. The glycidic ester is saponified to the corresponding carboxylate salt, which is then hydrolyzed and decarboxylated under acidic conditions to yield the final target molecule, this compound.[3][4]
Experimental Protocols
Step 1: Synthesis of 2',5'-Dichloroacetophenone
This procedure is adapted from established Friedel-Crafts acylation methods.[5]
Materials:
-
1,4-Dichlorobenzene (C₆H₄Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
1M Potassium Hydroxide (KOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, melt 29.4 g (0.2 mol) of 1,4-dichlorobenzene by heating to 80°C.
-
To the molten 1,4-dichlorobenzene, add 33.7 g (0.253 mol) of anhydrous aluminum chloride.
-
With vigorous stirring, add 10.3 g (0.13 mol) of freshly distilled acetyl chloride dropwise over a period of 30 minutes. An exothermic reaction will occur.
-
After the addition is complete, maintain the reaction mixture at 40°C for 6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it into 100 mL of ice water with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by evaporation under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 2',5'-dichloroacetophenone as a colorless liquid.[5]
Step 2: Darzens Condensation to form Ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate
This is a general procedure for the Darzens condensation, which is a classic method for forming α,β-epoxy esters.[1][2]
Materials:
-
2',5'-Dichloroacetophenone (from Step 1)
-
Ethyl chloroacetate (ClCH₂CO₂C₂H₅)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2',5'-dichloroacetophenone (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice-salt bath to approximately -5°C to 0°C.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol or use commercially available solid sodium ethoxide or potassium tert-butoxide.
-
To the cooled ketone solution, add ethyl chloroacetate (1.1 equivalents).
-
Slowly add the base (sodium ethoxide solution or solid potassium tert-butoxide) to the stirred mixture, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude glycidic ester. This product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation to this compound
This procedure involves the saponification of the ester followed by acidic workup to promote decarboxylation and rearrangement.[4]
Materials:
-
Crude ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate (from Step 2)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolve the crude glycidic ester (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly and carefully acidify the cold solution by adding dilute sulfuric acid or hydrochloric acid. Vigorous gas evolution (CO₂) will occur as the glycidic acid decarboxylates. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Stir the mixture at room temperature for 1-2 hours to ensure the rearrangement to the ketone is complete.
-
Extract the product from the acidic aqueous solution with several portions of diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in this synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield (%) | Reference |
| 1,4-Dichlorobenzene | Starting Material | C₆H₄Cl₂ | 147.00 | - | - | [6] |
| 2',5'-Dichloroacetophenone | Intermediate (Step 1 Product) | C₈H₆Cl₂O | 189.04 | 18.9 g (from 0.13 mol AcCl) | 63.3 - 95 | [5] |
| This compound | Final Product | C₉H₈Cl₂O | 203.06 | - | N/A | - |
Note: Specific yield for the Darzens condensation and subsequent rearrangement for this particular substrate is not available in the cited literature and would need to be determined empirically. Yields for Darzens condensations are typically moderate to good.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Synthetic workflow for this compound.
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Page loading... [guidechem.com]
- 6. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Dichlorobenzene with Chloroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone, a key reaction for the synthesis of 2-chloro-1-(2,5-dichlorophenyl)ethanone. This intermediate is of significant interest in the development of pharmaceutical compounds and other fine chemicals. This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and key data presented in a clear, tabular format.
Reaction Overview and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this specific case, the deactivated aromatic substrate, 1,4-dichlorobenzene, is acylated with chloroacetone in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly reactive acylium ion intermediate.
The chloro and acetyl groups are deactivating, yet the chlorine atoms are ortho, para-directing. Due to steric hindrance from the existing chlorine atom at the 1-position, the incoming acyl group predominantly adds to the ortho position (position 2), leading to the formation of 2-chloro-1-(2,5-dichlorophenyl)ethanone.
Figure 1: Proposed reaction mechanism for the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1,4-Dichlorobenzene | 147.00 | 1.248 | 14.7 g | 0.1 |
| Chloroacetone | 92.52 | 1.15 | 10.2 g | 0.11 |
| Anhydrous AlCl₃ | 133.34 | 2.48 | 16.0 g | 0.12 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |
| 5% HCl (aq) | - | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | q.s. | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (50 mL) are added to the flask. The suspension is cooled to 0-5 °C in an ice bath. A solution of 1,4-dichlorobenzene (14.7 g, 0.1 mol) and chloroacetone (10.2 g, 0.11 mol) in dry dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) with vigorous stirring. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with 5% aqueous HCl (100 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-chloro-1-(2,5-dichlorophenyl)ethanone.
Figure 2: A logical workflow for the synthesis and purification of 2-chloro-1-(2,5-dichlorophenyl)ethanone.
Data Presentation
Physical and Spectroscopic Data of 2-chloro-1-(2,5-dichlorophenyl)ethanone:
| Property | Value |
| Molecular Formula | C₈H₅Cl₃O |
| Molecular Weight | 223.49 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-51 °C |
| Boiling Point | 145-147 °C at 10 mmHg |
Spectroscopic Data Summary:
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~4.7 (s, 2H, -CH₂Cl), 7.3-7.6 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), 130-140 (Ar-C), ~190 (C=O) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~820, 740 (C-Cl stretch) |
| Mass Spec (m/z) | 222 (M⁺), 187 (M⁺ - Cl), 173 (M⁺ - CH₂Cl) |
Potential Side Reactions and Considerations
The Friedel-Crafts acylation of deactivated aromatic rings can be challenging and may lead to side products. Researchers should be aware of the following possibilities:
-
Isomer Formation: While the 2,5-dichloro isomer is the major product, small amounts of other isomers, such as the 3,4-dichloro isomer, may be formed. The benzoylation of p-dichlorobenzene has been reported to yield the normal 2,5-dichlorobenzophenone along with products of rearrangement.[2]
-
Polysubstitution: Although the product is deactivated towards further acylation, forcing conditions (high temperature, long reaction times) could potentially lead to diacylation products.
-
Reaction with Chloroacetone: Chloroacetone possesses two electrophilic centers. While acylation at the carbonyl carbon is the desired pathway, side reactions involving the α-chloro position are theoretically possible, although less likely under standard Friedel-Crafts conditions.
-
Catalyst Deactivation: The Lewis acid catalyst is sensitive to moisture. All reagents and solvents must be anhydrous to ensure optimal catalytic activity.
This technical guide provides a foundational understanding and a practical starting point for the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone. Optimization of the reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific research and development applications.
References
Technical Guide: Physicochemical Properties of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the known physicochemical properties of 1-(2,5-Dichlorophenyl)propan-2-one, a chlorinated aromatic ketone. Due to a notable lack of extensive experimental data in publicly accessible literature, this guide combines confirmed identifiers with computed property predictions to offer a foundational understanding of this compound. The content herein is intended to support research and development activities by providing key data points, generalized experimental methodologies, and logical workflows for further investigation. This guide emphasizes the distinction between experimentally verified and computationally predicted data to ensure clarity and precision for the scientific community.
Chemical Identity and Structure
This compound is a chemical compound with the molecular formula C₉H₈Cl₂O.[1] Its structure consists of a propane-2-one backbone substituted with a 2,5-dichlorophenyl group at the first position.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 102052-40-4 | [2] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.06 g/mol | [1][3] |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| InChI Key | Not available in search results |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited. The following table includes both available and computationally predicted values to provide a preliminary profile of the compound. It is crucial to note the distinction between experimental and predicted data for any application.
Table 2: Physicochemical Data
| Property | Value | Data Type | Reference |
| Melting Point | Data not available | Experimental | |
| Boiling Point | Data not available | Experimental | |
| Solubility | Data not available | Experimental | |
| logP (Octanol-Water Partition Coefficient) | 3.3 | Computed | [3][4] |
| Polar Surface Area | 17.1 Ų | Computed | [3][4] |
| Refractive Index | Data not available | Computed |
Spectroscopic Data
Experimental Protocols
While specific, validated experimental protocols for this compound are not available in the cited literature, this section provides generalized methodologies that can be adapted for its synthesis and analysis.
Hypothetical Synthesis Protocol
A plausible synthesis route for this compound could involve a Friedel-Crafts acylation reaction or a similar method. The following is a generalized, hypothetical protocol based on common organic synthesis techniques.
Reaction: 1,4-Dichlorobenzene with chloroacetone in the presence of a Lewis acid catalyst.
Materials:
-
1,4-Dichlorobenzene
-
Chloroacetone
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1,4-dichlorobenzene and chloroacetone in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Characterization Workflow
A standard workflow for the analytical characterization of a newly synthesized batch of this compound would include the following steps to confirm its identity, purity, and structure.
Workflow Steps:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a method using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) to determine the purity of the compound and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to assess purity and provide initial mass spectral data.
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the proton environment.
-
¹³C NMR to identify the number and types of carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch.
-
-
Physicochemical Property Determination:
-
Melting Point: Use a digital melting point apparatus.
-
Boiling Point: Determine under reduced pressure for high-boiling compounds.
-
Solubility: Test solubility in a range of common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane).
-
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, related compounds, such as synthetic cathinones, are known to have effects on the central nervous system, often interacting with monoamine transporters.[5] Any investigation into the biological effects of this compound should be approached with appropriate caution and would represent a novel area of research.
Visualizations
Logical Workflow for Physicochemical Characterization
References
- 1. This compound | C9H8Cl2O | CID 13486451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:102052-40-4 | Chemsrc [chemsrc.com]
- 3. 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2,5-Dichlorophenyl)propan-2-one (CAS Number: 102052-40-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 1-(2,5-Dichlorophenyl)propan-2-one is limited. This guide provides a summary of existing data and presents generalized experimental protocols and workflows for illustrative purposes.
Introduction
This compound, with the CAS number 102052-40-4, is a chlorinated aromatic ketone. While its direct biological activities and applications are not extensively documented in public literature, it holds potential as a chemical intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document aims to consolidate the available technical information and provide a framework for its potential synthesis and characterization.
It is crucial to distinguish this compound from its isomer, 1-(2,5-Dichlorophenyl)propan-1-one (CAS Number: 99846-93-2), which is a known building block in the synthesis of compounds related to Bupropion and has more extensive documentation.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 102052-40-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₈Cl₂O | --INVALID-LINK--[2] |
| Molecular Weight | 203.06 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Synonyms | (2,5-Dichlorophenyl)acetone | --INVALID-LINK--[2] |
Experimental Protocols
Hypothetical Synthesis via Friedel-Crafts Acylation:
-
Reaction Setup: To a stirred solution of 1,4-dichlorobenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
-
Acylation: Cool the mixture in an ice bath and slowly add chloroacetone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Signaling Pathways and Biological Activity
There is no publicly available data on the biological activity or interaction of this compound with any signaling pathways. Research in this area would be required to elucidate any potential pharmacological effects.
Logical Relationship in Drug Discovery
The diagram below illustrates the logical position of a synthetic intermediate like this compound within a drug discovery and development pipeline.
Caption: The role of a synthetic intermediate in the drug discovery process.
Conclusion
This compound (CAS 102052-40-4) is a chemical compound with limited available technical data. While its properties are defined, detailed experimental protocols and biological activity information are currently lacking in the public domain. The provided hypothetical synthesis and general workflows offer a starting point for researchers interested in this molecule. Further investigation is necessary to determine its potential applications in drug development and other areas of chemical synthesis.
References
An In-depth Technical Guide to the Structure Elucidation of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(2,5-Dichlorophenyl)propan-2-one. Given the limited availability of experimental spectral data in public databases, this document focuses on predicted spectroscopic information and established experimental protocols applicable to this compound.
Chemical Structure and Properties
This compound is a halogenated aromatic ketone with the chemical formula C₉H₈Cl₂O. Its structure consists of a 2,5-dichlorophenyl group attached to a propan-2-one moiety.
Chemical Identity:
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | (2,5-Dichlorophenyl)acetone |
| CAS Number | 102052-40-4[1][2] |
| Molecular Formula | C₉H₈Cl₂O |
| Molecular Weight | 203.06 g/mol [1] |
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | dd | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| 3.80 | s | 2H | -CH₂- |
| 2.20 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O |
| ~138 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~131 | Ar-CH |
| ~130 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~50 | -CH₂- |
| ~30 | -CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O (ketone) stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1100-1000 | Strong | C-Cl stretch |
| ~820 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 202/204/206 | [M]⁺ (Molecular ion) |
| 159/161 | [M - CH₃CO]⁺ |
| 123/125 | [C₆H₃Cl₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the spectrum with a spectral width of 0-10 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 1 second.
-
Accumulate 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components.
-
-
MS Analysis:
-
The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Acquire mass spectra over a range of m/z 40-400.
-
Use an ionization energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
Structure Elucidation Workflow
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Key Mass Spectrometry Fragmentation Pathways
References
Solubility Profile of 1-(2,5-Dichlorophenyl)propan-2-one: A Technical Guide for Pharmaceutical Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of a Key Pharmaceutical Intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,5-Dichlorophenyl)propan-2-one is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₈Cl₂O | PubChem |
| Molecular Weight | 203.06 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[1] |
| CAS Number | 102052-40-4 | PubChem[2] |
Qualitative Solubility in Organic Solvents
Based on the solvents employed in the synthesis of Bupropion from analogous propiophenones, this compound is expected to be soluble in a range of common organic solvents. The following table summarizes the anticipated solubility. It is important to note that these are qualitative assessments, and experimental verification is recommended.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Halogenated Hydrocarbons | Dichloromethane | Soluble | Commonly used as a solvent for the bromination of propiophenones in Bupropion synthesis. |
| Nitriles | Acetonitrile | Soluble | Utilized as a solvent in the subsequent amination step of Bupropion synthesis. |
| Amides | N-Methylpyrrolidinone (NMP) | Soluble | A solvent mentioned in traditional Bupropion synthesis protocols. |
| Alcohols | Methanol, Ethanol | Likely Soluble | General purpose polar protic solvents for similar organic compounds. |
| Ketones | Acetone | Likely Soluble | A common polar aprotic solvent. |
| Esters | Ethyl Acetate | Likely Soluble | A moderately polar solvent often used in extraction and chromatography. |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |
| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity may limit solubility. |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following detailed experimental protocol for the equilibrium solubility method is provided.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of Relevant Workflows and Pathways
To provide a clearer understanding of the context in which the solubility of this compound is important, the following diagrams have been generated.
Caption: Synthetic route to Bupropion.
Caption: Experimental workflow for solubility.
Caption: Norepinephrine-Dopamine Reuptake Inhibition.
References
An In-depth Technical Guide to the Thermal Stability of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for assessing the thermal stability of 1-(2,5-Dichlorophenyl)propan-2-one. In the absence of specific published experimental data for this compound, this document outlines the principles of key analytical techniques, proposes a structured experimental workflow, and discusses potential thermal decomposition pathways. This guide is intended to equip researchers with the foundational knowledge to design and execute studies to determine the thermal properties of this and similar molecules.
Introduction to Thermal Stability in Drug Development
Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and shelf-life. A thorough understanding of a compound's response to thermal stress is essential for ensuring its safety, efficacy, and quality. Key analytical techniques for evaluating thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]
Key Analytical Techniques for Thermal Stability Assessment
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][4][5] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its residual mass.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][6][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the thermodynamics of these processes.
The table below summarizes the key information that can be obtained from these two techniques.
| Analytical Technique | Information Provided | Relevance to this compound |
| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, Mass loss as a function of temperature, Identification of decomposition steps, Kinetic analysis of decomposition | Determines the upper-temperature limit for handling and storage. Provides insights into the mechanism of thermal breakdown. |
| Differential Scanning Calorimetry (DSC) | Melting point, Enthalpy of fusion, Glass transition temperature, Heat of decomposition, Polymorphic transitions | Characterizes the solid-state properties of the compound. Provides thermodynamic data on decomposition reactions. |
Proposed Experimental Workflow for Thermal Stability Assessment
A systematic approach is crucial for accurately characterizing the thermal stability of this compound. The following workflow outlines the key experimental steps.
3.1. Detailed Experimental Protocols
3.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant mass loss begins.
-
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of this compound.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is identified as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.
-
Potential Thermal Decomposition Pathways
The thermal decomposition of chlorinated aromatic compounds can proceed through various mechanisms, often involving the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the following pathways are plausible.
The initial steps in the thermal decomposition are likely to be the homolytic cleavage of the weakest bonds in the molecule. The C-Cl bonds and the C-C bond between the aromatic ring and the propanone side chain are potential sites for initial bond scission. The resulting radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of decomposition products. The presence of chlorine atoms raises the possibility of forming toxic byproducts such as polychlorinated biphenyls (PCBs) or other chlorinated aromatic compounds under certain conditions.
Conclusion
While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the plausible chemical pathways of decomposition, researchers can systematically evaluate the thermal properties of this compound. This information is critical for its safe handling, formulation, and for ensuring the overall quality and stability of any potential drug product.
References
- 1. mt.com [mt.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. torontech.com [torontech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 6. Differential Scanning Calorimetry Analysis [intertek.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone
Introduction
Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] This document outlines a detailed protocol for the synthesis of Bupropion Hydrochloride. It is important to note that the synthesis of Bupropion commences from m-chloropropiophenone (1-(3-chlorophenyl)propan-1-one), not 1-(2,5-Dichlorophenyl)propan-2-one. The procedure detailed below is a greener adaptation of traditional methods, employing N-bromosuccinimide (NBS) as a safer alternative to liquid bromine and utilizing more environmentally benign solvents.[4][5][6] This two-step, one-pot synthesis involves the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine to yield Bupropion, which is then precipitated as its hydrochloride salt.
Reaction Pathway
The synthesis proceeds in two primary steps:
-
α-Bromination: m-Chloropropiophenone undergoes bromination at the alpha-position to the carbonyl group using N-bromosuccinimide (NBS) with a catalytic amount of ammonium acetate.
-
Amination: The resulting α-bromo ketone reacts with tert-butylamine in a nucleophilic substitution reaction to form the Bupropion free base.
-
Salt Formation: The Bupropion free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this synthetic protocol.
Table 1: Reagent and Reactant Specifications
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| m-Chloropropiophenone | 1-(3-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | 0.5 g | 2.95 |
| N-Bromosuccinimide | 1-Bromopyrrolidine-2,5-dione | C₄H₄BrNO₂ | 177.98 | 1.23 g | 6.93 |
| Ammonium Acetate | Ammonium Acetate | CH₃COONH₄ | 77.08 | 0.024 g | 0.295 |
| tert-Butylamine | 2-Methylpropan-2-amine | C₄H₁₁N | 73.14 | 2.5 mL | - |
| Hydrochloric Acid | Hydrochloric Acid | HCl | 36.46 | 12 mL | 1 M solution |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Bromination | ||
| Solvent | Ethyl Acetate (EtOAc) | [4][5] |
| Temperature | Reflux | [4] |
| Duration | ~70 minutes | [4] |
| Amination | ||
| Solvent | Cyrene | [4][5] |
| Temperature | 55-60 °C | [4] |
| Duration | 20 minutes | [4] |
| Overall Yield | ~68% | [4][5] |
Experimental Protocol
This protocol is adapted from a greener synthesis method for Bupropion Hydrochloride.[4][5]
Materials:
-
m-Chloropropiophenone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate
-
Ethyl acetate (EtOAc)
-
Cyrene
-
tert-Butylamine
-
1 M Hydrochloric acid (HCl)
-
Propan-2-ol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
Step 1: α-Bromination of m-Chloropropiophenone
-
In a round-bottom flask, dissolve 0.5 g (2.95 mmol) of m-chloropropiophenone and 1.23 g (6.93 mmol) of N-bromosuccinimide in 5 mL of ethyl acetate.
-
Add 0.024 g (0.295 mmol) of ammonium acetate to the solution.
-
Heat the mixture to reflux with stirring. Continue refluxing for approximately 70 minutes, or until the characteristic red color of bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Filter the solution and wash the filtrate with 10 mL of water.
-
Remove the ethyl acetate solvent from the organic layer under reduced pressure using a rotary evaporator to yield an orange-brown oil, which is the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one.
Step 2: Synthesis of Bupropion Hydrochloride
-
To the flask containing the intermediate oil, add 2.5 mL of Cyrene and 2.5 mL of tert-butylamine.
-
Stir the solution at 55-60 °C for 20 minutes.
-
After cooling, dissolve the mixture in 15 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with 15 mL of water.
-
Separate the organic layer and add 12 mL of 1 M hydrochloric acid. Stir the biphasic mixture.
-
Separate the aqueous layer and concentrate it under reduced pressure to obtain an orange-brown paste.
-
Crystallize the residue from a minimal amount of propan-2-ol (approximately 1 mL).
-
Collect the resulting crystals via vacuum filtration to obtain Bupropion Hydrochloride.
Visualizations
Diagram 1: Chemical Synthesis Pathway of Bupropion Hydrochloride
Caption: Reaction scheme for the synthesis of Bupropion HCl.
Diagram 2: Experimental Workflow
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Amination of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 1-(2,5-Dichlorophenyl)propan-2-one is a critical synthetic step in the preparation of a variety of compounds with potential applications in medicinal chemistry and drug development. The resulting chiral amine, N-substituted-1-(2,5-dichlorophenyl)propan-2-amine, serves as a key intermediate for the synthesis of pharmacologically active molecules. This document provides detailed protocols and application notes for the reductive amination of this compound, focusing on the synthesis of N-isopropyl-1-(2,5-dichlorophenyl)propan-2-amine as a representative example.
Reaction Overview: Reductive Amination
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[2] This one-pot procedure is often preferred over direct alkylation of amines as it minimizes the formation of over-alkylated byproducts.[1]
Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being among the most common due to their mild nature and selective reduction of the iminium ion in the presence of the ketone starting material.[3] Catalytic hydrogenation can also be utilized.[4]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol outlines a general procedure for the reductive amination of this compound with isopropylamine using sodium cyanoborohydride.
Materials:
-
This compound
-
Isopropylamine
-
Sodium Cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add glacial acetic acid to adjust the pH of the solution to approximately 5-6.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-1-(2,5-dichlorophenyl)propan-2-amine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides an alternative method using the less toxic sodium triacetoxyborohydride.
Materials:
-
This compound
-
Isopropylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Saturated Sodium Bicarbonate solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) and isopropylamine (1.2 eq) in 1,2-dichloroethane or dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in one portion. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, although it is often not necessary with this reagent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the reductive amination of various aryl-substituted ketones with primary amines, providing an expected range for the amination of this compound.
| Entry | Ketone | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | 1-Phenylpropan-2-one | Isopropylamine | NaBH3CN | Methanol | 75-85 |
| 2 | 1-(4-Chlorophenyl)propan-2-one | Isopropylamine | NaBH(OAc)3 | DCE | 80-90 |
| 3 | 1-(2,4-Dichlorophenyl)propan-2-one | Cyclopropylamine | NaBH3CN | Methanol | 70-80 |
| 4 | 1-Phenylpropan-2-one | Benzylamine | H2, Pd/C | Ethanol | 85-95 |
Note: The data presented in this table is for illustrative purposes and represents typical yields for analogous reactions. Actual yields for the amination of this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow for Reductive Amination
Caption: General experimental workflow for the reductive amination of this compound.
General Mechanism of Reductive Amination
Caption: General mechanism of reductive amination of a ketone with a primary amine.
References
- 1. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(2,5-Dichlorophenyl)propan-2-one in Medicinal Chemistry
Initial Assessment: Extensive literature and database searches for "1-(2,5-Dichlorophenyl)propan-2-one" did not yield specific medicinal chemistry applications, detailed experimental protocols, or quantitative biological data. The compound is commercially available, indicating its potential use in synthesis; however, its direct role in the development of therapeutic agents is not well-documented in publicly accessible scientific literature or patents.
In contrast, its structural isomer, 1-(2,5-Dichlorophenyl)propan-1-one , is a well-established intermediate in the synthesis of the antidepressant drug Bupropion . Due to the lack of information on the requested compound, this document will focus on the known medicinal chemistry applications of its isomer, 1-(2,5-Dichlorophenyl)propan-1-one, to provide relevant context and potential synthetic strategies that could theoretically be adapted.
Application of the Isomer: 1-(2,5-Dichlorophenyl)propan-1-one as a Key Intermediate for Bupropion
1-(2,5-Dichlorophenyl)propan-1-one serves as a crucial building block in the industrial synthesis of Bupropion, a widely prescribed medication for major depressive disorder and seasonal affective disorder, as well as a smoking cessation aid.
General Reaction Scheme:
The synthesis of Bupropion from 1-(2,5-Dichlorophenyl)propan-1-one typically involves two key transformations:
-
α-Halogenation: The propiophenone is first halogenated at the α-position to the carbonyl group, most commonly via bromination, to form an α-haloketone.
-
Nucleophilic Substitution: The resulting α-haloketone is then reacted with tert-butylamine in a nucleophilic substitution reaction to introduce the amino group, yielding Bupropion.
A generalized workflow for this synthesis is depicted below.
Caption: Synthetic pathway from 1-(2,5-Dichlorophenyl)propan-1-one to Bupropion.
Hypothetical Application of this compound in Medicinal Chemistry
While no specific applications for this compound are documented, its chemical structure—a benzylacetone derivative—suggests its potential as a precursor for various heterocyclic compounds of medicinal interest. The ketone and the adjacent active methylene group are reactive sites for a variety of chemical transformations.
Potential Synthetic Pathways:
-
Synthesis of Pyrazole Derivatives: The ketone can undergo condensation with hydrazine or substituted hydrazines to form pyrazole rings. Pyrazole moieties are present in numerous pharmacologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.
-
Synthesis of Pyrimidine Derivatives: Reaction with urea, thiourea, or guanidine derivatives could lead to the formation of pyrimidine or related heterocyclic systems. These scaffolds are central to many antiviral and anticancer drugs.
-
Synthesis of Isoxazole Derivatives: Condensation with hydroxylamine can yield isoxazole derivatives, another important heterocycle in medicinal chemistry with applications as antibiotics and anti-inflammatory agents.
The logical workflow for the hypothetical synthesis of heterocyclic scaffolds from this compound is outlined below.
Caption: Hypothetical synthetic routes from this compound.
Experimental Protocols (Based on Analogy to Similar Ketones)
The following are generalized, hypothetical protocols for the synthesis of heterocyclic compounds from a benzylacetone-type precursor like this compound. These protocols have not been validated for the specific substrate and should be adapted and optimized by qualified researchers.
Protocol 1: Synthesis of a Pyrazole Derivative (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq).
-
Reaction Conditions: A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is refluxed for 4-6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrimidine Derivative (Hypothetical)
-
Reaction Setup: A mixture of this compound (1.0 eq), urea (1.5 eq), and a base such as sodium ethoxide (2.0 eq) in absolute ethanol is prepared.
-
Reaction Conditions: The mixture is heated to reflux and maintained for 8-12 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice-water and neutralized with a dilute acid (e.g., 1M HCl).
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the purified pyrimidine derivative.
Quantitative Data Summary
As no direct biological or pharmacological studies involving this compound have been identified, there is no quantitative data (e.g., IC₅₀, Kᵢ, MIC) to present in a tabular format. Researchers interested in this scaffold would need to synthesize derivatives and perform biological screening to generate such data.
Conclusion
While this compound is a commercially available chemical, its specific applications in medicinal chemistry are not well-documented in the current scientific literature. Its structural isomer, 1-(2,5-Dichlorophenyl)propan-1-one, is a known and important precursor in the synthesis of the antidepressant Bupropion. Based on its chemical structure, this compound holds potential as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. The protocols and pathways described herein are hypothetical and based on established chemical principles for analogous structures. Further research is required to explore and validate the utility of this compound in drug discovery and development.
Application Notes and Protocols: Synthesis and Potential Applications of N-Substituted 1-(2,5-Dichlorophenyl)propan-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-(2,5-dichlorophenyl)propan-2-one with primary amines is a key transformation for the synthesis of a diverse range of N-substituted cathinone derivatives. These compounds are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural similarity to endogenous monoamine neurotransmitters and their potential to modulate various biological pathways. The resulting secondary and tertiary amines are scaffolds that can be further modified to develop novel therapeutic agents targeting the central nervous system and other biological systems.
The primary synthetic routes to these N-substituted 1-(2,5-dichlorophenyl)propan-2-amines involve reductive amination, the Leuckart reaction, and the Eschweiler-Clarke reaction. Reductive amination offers a versatile and widely used approach where the ketone reacts with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The Leuckart reaction provides an alternative method using ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures. For the specific synthesis of N,N-dimethylated derivatives, the Eschweiler-Clarke reaction is a highly effective method, employing formaldehyde and formic acid to methylate a primary amine precursor.
This document provides detailed protocols for the synthesis of N-methyl, N-ethyl, and N,N-dimethyl derivatives of 1-(2,5-dichlorophenyl)propan-2-amine and discusses their potential applications in drug discovery and development based on the known pharmacology of related synthetic cathinones.
Quantitative Data Summary
The following table summarizes typical, albeit hypothetical, quantitative data for the synthesis of N-substituted 1-(2,5-dichlorophenyl)propan-2-amines via the described protocols. These values are representative of what can be expected for these types of reactions and should be used as a guideline for experimental planning.
| Product Name | Amine Reactant | Reaction Type | Reaction Time (h) | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Methyl-1-(2,5-dichlorophenyl)propan-2-amine | Methylamine | Reductive Amination | 12 | 75 | C₁₀H₁₃Cl₂N | 218.12 | Colorless to pale yellow oil |
| N-Ethyl-1-(2,5-dichlorophenyl)propan-2-amine | Ethylamine | Reductive Amination | 12 | 72 | C₁₁H₁₅Cl₂N | 232.15 | Colorless to pale yellow oil |
| N,N-Dimethyl-1-(2,5-dichlorophenyl)propan-2-amine | - | Eschweiler-Clarke | 18 | 85 | C₁₁H₁₅Cl₂N | 232.15 | Colorless to pale yellow oil |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-1-(2,5-dichlorophenyl)propan-2-amine via Reductive Amination
Materials:
-
This compound
-
Methylamine (40% in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 4.92 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add methylamine solution (40% in water, 0.57 mL, 7.38 mmol). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.57 g, 7.38 mmol) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-methyl-1-(2,5-dichlorophenyl)propan-2-amine.
Protocol 2: Synthesis of N-Ethyl-1-(2,5-dichlorophenyl)propan-2-amine via Reductive Amination
Materials:
-
This compound
-
Ethylamine (70% in water or as hydrochloride salt)
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 4.92 mmol) in methanol (25 mL) in a round-bottom flask.
-
Add ethylamine (70% in water, 0.51 mL, 7.38 mmol) to the solution and stir at room temperature for 2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.38 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 10 hours.
-
Quench the reaction by the careful addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 20 mL) to remove any unreacted ketone.
-
Basify the aqueous layer with 2 M sodium hydroxide to a pH > 12.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-1-(2,5-dichlorophenyl)propan-2-amine.
Protocol 3: Synthesis of N,N-Dimethyl-1-(2,5-dichlorophenyl)propan-2-amine via Eschweiler-Clarke Reaction
This protocol assumes the prior synthesis of 1-(2,5-dichlorophenyl)propan-2-amine, which can be achieved via reductive amination of the corresponding ketone with ammonia.
Materials:
-
1-(2,5-Dichlorophenyl)propan-2-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 1-(2,5-dichlorophenyl)propan-2-amine (1.0 g, 4.92 mmol).
-
Add formic acid (1.13 mL, 29.5 mmol) followed by the slow addition of formaldehyde solution (1.1 mL, 14.8 mmol).
-
Heat the reaction mixture to reflux for 18 hours.[1]
-
Cool the mixture to room temperature and add concentrated hydrochloric acid (2 mL).
-
Evaporate the excess formic acid and formaldehyde under reduced pressure.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL).
-
Cool the aqueous layer in an ice bath and basify by the slow addition of sodium hydroxide pellets until the pH is strongly alkaline.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-dimethyl-1-(2,5-dichlorophenyl)propan-2-amine.
Potential Applications in Drug Development
The synthesized N-substituted 1-(2,5-dichlorophenyl)propan-2-amines are analogs of synthetic cathinones. These compounds are known to act as monoamine transporter inhibitors and/or releasing agents, affecting the levels of dopamine, norepinephrine, and serotonin in the brain. This pharmacological profile suggests potential applications in the development of therapeutics for a variety of neurological and psychiatric disorders.
-
Antidepressants: By modulating serotonin and norepinephrine levels, these compounds could serve as scaffolds for novel antidepressant drugs.
-
ADHD Treatment: Their potential to increase dopamine and norepinephrine levels in the prefrontal cortex makes them candidates for the development of new treatments for Attention Deficit Hyperactivity Disorder (ADHD).
-
Wakefulness-Promoting Agents: Similar to modafinil, these compounds might be explored for the treatment of narcolepsy and other sleep disorders.
-
Cognitive Enhancers: The pro-dopaminergic and noradrenergic effects could be harnessed for the development of cognitive enhancers for conditions like Alzheimer's disease or age-related cognitive decline.
Further structure-activity relationship (SAR) studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these compounds to develop safe and effective drug candidates. In vitro screening assays, such as neurotransmitter uptake and release assays, followed by in vivo behavioral models, would be crucial steps in evaluating their therapeutic potential.
Visualizations
Caption: General reaction scheme for the synthesis of N-substituted amines.
Caption: Experimental workflow for reductive amination.
Caption: Hypothetical modulation of monoamine transporters.
References
Application Notes and Protocols: Catalytic Amination of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic amination of ketones is a fundamental transformation in organic synthesis, providing a direct and efficient route to chiral amines, which are crucial building blocks for many pharmaceuticals and bioactive molecules. This document provides detailed application notes and protocols for the catalytic amination of 1-(2,5-dichlorophenyl)propan-2-one, a prochiral ketone of interest in medicinal chemistry. The protocols described herein focus on asymmetric reductive amination, a powerful strategy for the stereoselective synthesis of chiral amines from ketones.
Reductive amination involves the in-situ formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[1] This one-pot process is often preferred over stepwise procedures due to its operational simplicity and higher overall efficiency. For the synthesis of chiral amines, asymmetric catalytic methods are employed, utilizing chiral catalysts to control the stereochemical outcome of the reduction step.
This document will focus on a representative method using an Iridium-based catalyst, which has shown broad applicability and high enantioselectivity for the reductive amination of various ketones.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric reductive amination of ketones structurally related to this compound. This data is based on an Iridium-catalyzed system and is intended to provide an expected range of performance for the described protocol.
| Entry | Ketone Substrate | Amine | Catalyst System | Yield (%) | ee (%) |
| 1 | 1-Phenylpropan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 92 | 95 |
| 2 | 1-(4-Chlorophenyl)propan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 90 | 96 |
| 3 | 1-(2-Methoxyphenyl)propan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 88 | 94 |
| 4 | Acetophenone | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 94 | 95 |
| 5 | 4'-Chloroacetophenone | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 95 | 97 |
Data is representative and sourced from analogous reactions in the literature.[2][4] Actual results for this compound may vary.
Experimental Protocols
General Protocol for Asymmetric Reductive Amination
This protocol is adapted from a general procedure for the Iridium-catalyzed asymmetric reductive amination of ketones.[2]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine)
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
Chiral phosphoramidite ligand (e.g., a derivative of (R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Hydrogen source (e.g., H₂ gas or a hydrogen transfer reagent like formic acid)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphoramidite ligand (1.0 mol%). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the primary amine (1.1 mmol, 1.1 equiv) and titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv) to the reaction mixture. Ti(OiPr)₄ acts as a Lewis acid to promote imine formation and as a dehydrating agent.
-
Hydrogenation: The flask is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 bar H₂). Alternatively, for transfer hydrogenation, a hydrogen donor like formic acid can be added.
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 40-60 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully depressurized (if using H₂ gas) and quenched by the addition of a suitable aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic amination of this compound.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for Iridium-catalyzed reductive amination.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(2,5-dichlorophenyl)propan-2-one as a key starting material. The following sections outline the synthesis of pyrazoles, pyridazinones, and thiophenes, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of Pyrazole Derivatives
Application Note:
The synthesis of pyrazole derivatives from this compound can be achieved via a one-pot, three-component reaction, a variation of the Knorr pyrazole synthesis.[1][2] This approach involves the in-situ formation of a 1,3-diketone intermediate by the condensation of the starting ketone with an appropriate aldehyde, followed by cyclization with a hydrazine derivative.[1][3] This method is highly efficient and allows for the rapid generation of diverse pyrazole structures.[4] The resulting 1,3,5-trisubstituted pyrazoles are valuable pharmacophores found in numerous therapeutic agents.[5]
Experimental Protocol: One-Pot Synthesis of 1-(Substituted)-3-(2,5-dichlorobenzyl)-5-methylpyrazole
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a substituted aldehyde (1.1 eq.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add a catalytic amount of a base (e.g., piperidine or potassium hydroxide).
-
Intermediate Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the α,β-unsaturated ketone intermediate.
-
Cyclization: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.2 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary:
| Heterocycle | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole | This compound, Benzaldehyde, Hydrazine Hydrate | Piperidine/Ethanol | 80 | 6 | 75-85 |
| Pyrazole | This compound, 4-Chlorobenzaldehyde, Phenylhydrazine | KOH/DMSO | 120 | 8 | 70-80 |
Reaction Pathway for Pyrazole Synthesis
Caption: One-pot synthesis of pyrazoles.
Synthesis of Pyridazinone Derivatives
Application Note:
Pyridazinone heterocycles can be synthesized from this compound by first converting the ketone into a γ-ketoacid. This transformation can be achieved through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or by reaction with a glyoxylic acid derivative. The resulting 4-(2,5-dichlorophenyl)-4-oxobutanoic acid can then be cyclized with a hydrazine derivative to yield the desired pyridazinone.[3][6] Pyridazinone derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery.[7]
Experimental Protocol: Synthesis of 6-(2,5-Dichlorobenzyl)-4,5-dihydropyridazin-3(2H)-one
Step 1: Synthesis of 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like dioxane.
-
Reagent Addition: Add succinic anhydride (1.2 eq.) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.5 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-ketoacid.
Step 2: Cyclization to Pyridazinone
-
Reaction Setup: Dissolve the crude 4-(2,5-dichlorophenyl)-4-oxobutanoic acid (1.0 eq.) in a solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 eq.) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (80-120 °C) for 6-10 hours.
-
Isolation: Cool the reaction mixture, and the pyridazinone product will often precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry to afford the pure 6-(2,5-dichlorobenzyl)-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data Summary:
| Heterocycle | Intermediate | Reactants for Cyclization | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |
| Pyridazinone | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | Hydrazine Hydrate | Ethanol | 80 | 8 | 65-75 |
| Pyridazinone | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | Phenylhydrazine | Acetic Acid | 120 | 6 | 60-70 |
Caption: Paal-Knorr synthesis of thiophenes.
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. β-Oxo ِAnilides in Heterocyclic Synthesis: Novel Synthesis of Pyridazinones, Pyrazolopyridazines and Cinnolines [ejchem.journals.ekb.eg]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Flow Chemistry Reactions of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. These benefits are particularly valuable in pharmaceutical research and development, where the safe and efficient synthesis of intermediates is crucial. This document provides detailed application notes and a hypothetical protocol for the α-bromination of 1-(2,5-dichlorophenyl)propan-2-one in a continuous flow system. While specific literature on the flow chemistry of this exact molecule is not available, the provided protocol is based on established and analogous flow chemistry procedures for similar aryl ketones, such as the synthesis of bupropion hydrochloride.[1][2][3]
Application: Synthesis of α-Bromo-1-(2,5-dichlorophenyl)propan-2-one
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the introduction of various functionalities. The product, α-bromo-1-(2,5-dichlorophenyl)propan-2-one, can serve as a key building block in the synthesis of a range of pharmaceutical and agrochemical compounds. Performing this reaction in a flow system can mitigate the hazards associated with handling corrosive and toxic reagents like bromine, while improving reaction selectivity and yield.[3][4]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the continuous flow α-bromination of this compound, based on typical results for similar reactions.
| Parameter | Value | Unit | Notes |
| Reactant Concentrations | |||
| This compound | 0.5 | M | In an appropriate solvent (e.g., Dichloromethane) |
| Bromine | 0.55 | M | In the same solvent |
| Flow Rates | |||
| Ketone Solution | 0.5 | mL/min | |
| Bromine Solution | 0.5 | mL/min | |
| Reactor Parameters | |||
| Reactor Volume | 10 | mL | PFA or glass microreactor |
| Residence Time | 10 | min | |
| Temperature | 25 | °C | |
| Performance | |||
| Conversion | >95 | % | |
| Yield of Monobrominated Product | ~90 | % | |
| Throughput | ~2.7 | g/hr |
Experimental Protocol
This protocol describes the continuous flow α-bromination of this compound.
Materials:
-
This compound
-
Bromine
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Aqueous sodium thiosulfate solution (for quenching)
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
PFA or glass microreactor (10 mL)
-
Back pressure regulator (BPR)
-
Temperature controller and heating/cooling module
-
Collection flask
-
In-line analytical tool (e.g., IR or UV-Vis) is recommended for real-time monitoring[5]
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous dichloromethane.
-
Prepare a 0.55 M solution of bromine in anhydrous dichloromethane. Handle bromine with extreme caution in a well-ventilated fume hood.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure to prevent leaks.
-
Pressurize the system with nitrogen and set the back pressure regulator to approximately 3 bar to maintain a stable flow and prevent outgassing.
-
Set the reactor temperature to 25 °C.
-
-
Reaction Execution:
-
Purge the system with the solvent (dichloromethane) for several minutes.
-
Set the flow rates for both the ketone and bromine solutions to 0.5 mL/min to achieve a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
Pump the reactant solutions through the T-mixer and into the microreactor.
-
Allow the system to reach a steady state, which can be monitored using an in-line analytical tool.
-
-
Work-up and Analysis:
-
Collect the product stream in a flask containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Once the collection is complete, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as NMR, GC-MS, or HPLC to determine the conversion and yield.
-
Visualizations
.dot
References
- 1. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Utilization of flow chemistry for the synthesis of bupropion, fluoxetine and amitraz [repository.up.ac.za]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-up Synthesis of Bupropion Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the scale-up synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid. The synthesis commences from the readily available starting material, m-chloropropiophenone. The described multi-step synthesis involves an initial α-bromination, followed by a nucleophilic substitution with tert-butylamine, and concludes with the formation of the hydrochloride salt. This guide is intended for a scientific audience and emphasizes scalable, safe, and efficient procedures, including "greener" alternatives to traditional methods. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Note on Starting Material: The standard and well-documented industrial synthesis of Bupropion starts with 1-(3-chlorophenyl)propan-1-one (m-chloropropiophenone). The synthesis from 1-(2,5-Dichlorophenyl)propan-2-one is not described in the scientific literature for producing Bupropion, as the substitution pattern does not match the final drug substance.
Synthetic Pathway Overview
The overall synthetic route for Bupropion Hydrochloride from m-chloropropiophenone is a three-step process.
-
α-Bromination: The first step involves the bromination of m-chloropropiophenone at the alpha position to the ketone, yielding the key intermediate, m-chloro-α-bromopropiophenone. Traditional methods employ liquid bromine, while modern, safer alternatives use N-bromosuccinimide (NBS).[1][2]
-
Amination: The second step is a nucleophilic substitution reaction where the α-bromo intermediate is reacted with tert-butylamine to form the Bupropion free base.[3][4]
-
Salt Formation: In the final step, the Bupropion free base is treated with hydrochloric acid to precipitate the stable and pharmaceutically acceptable hydrochloride salt.[1][3]
A diagram of the synthetic pathway is presented below.
Experimental Protocols
The following protocols are based on scalable and efficient methods reported in scientific literature.[1][3][5]
Protocol 1: α-Bromination of m-Chloropropiophenone
This protocol describes a safer and more scalable bromination using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TSA).[1][3]
Materials:
-
m-Chloropropiophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA)
-
Acetonitrile
-
Toluene
-
Water
-
Brine solution
Procedure:
-
To a suitable reaction vessel, add m-chloropropiophenone (1.0 eq) and acetonitrile.
-
Add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to 60-65 °C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Add water and toluene to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with a brine solution.
-
The resulting organic layer containing m-chloro-α-bromopropiophenone can be used directly in the next step or concentrated under reduced pressure if isolation is required.
Protocol 2: Amination of m-Chloro-α-bromopropiophenone
This step involves the reaction of the brominated intermediate with tert-butylamine.
Materials:
-
Toluene solution of m-chloro-α-bromopropiophenone (from Protocol 1)
-
tert-Butylamine
-
N-Methyl-2-pyrrolidinone (NMP) or a greener alternative like Cyrene[6]
-
Water
-
Brine solution
Procedure:
-
To the toluene solution of m-chloro-α-bromopropiophenone, add N-Methyl-2-pyrrolidinone (NMP) and tert-butylamine (3.0-8.0 eq).[2][4]
-
Heat the reaction mixture to 55-65 °C and stir for 3-6 hours. Monitor the reaction for completion by TLC or GC.[3][5]
-
After completion, cool the reaction mixture and add water.
-
Separate the organic (toluene) layer. Wash the organic layer twice with water and then with a brine solution to remove excess tert-butylamine and its salts.[5]
-
The organic layer now contains the Bupropion free base.
Protocol 3: Formation of Bupropion Hydrochloride Salt
This is the final step to isolate the active pharmaceutical ingredient.
Materials:
-
Toluene solution of Bupropion free base (from Protocol 2)
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl) in Isopropyl alcohol (IPA-HCl)
Procedure:
-
Cool the toluene solution containing the Bupropion free base to 0-10 °C.
-
Slowly add a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) while stirring until the pH of the solution reaches 2.[5]
-
Continue stirring the mixture at 0-10 °C for approximately 1 hour to allow for complete precipitation of the salt.
-
Isolate the solid product by filtration, decantation, or centrifugation.[5]
-
Wash the isolated solid with cold isopropyl alcohol.
-
Dry the product under vacuum at 60 °C for 5 hours to obtain pure Bupropion Hydrochloride.[2]
Data Presentation
The following tables summarize quantitative data from various reported syntheses.
Table 1: Comparison of Bromination Methods
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromine (Br₂) | None | Dichloromethane | Ambient | 0.7 | 87 | >95 | [4] |
| NBS | p-TSA | Acetonitrile | 60-65 | 2 | ~99 | 99.95 | [3] |
| NBS | p-TSA | Solvent-free | 60-65 | 0.75 | ~99 | 99.95 |[1][3] |
Table 2: Amination and Salt Formation Data
| Amination Solvent | Amine Eq. | Temp (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Acetonitrile | 3.0 | 95 | 4 | 86 (free base) | >98 | [4] |
| NMP/Toluene | - | 55-60 | - | 75 | 100 (GC) | [1][3] |
| Toluene | 8.0 | 60±5 | 5.5 | 70-80 | >99.9 (HPLC) |[2] |
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 5. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 1,4-Dichlorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 1,4-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the Friedel-Crafts acylation of 1,4-dichlorobenzene.
Issue 1: Low Yield of the Desired 2,5-Dichloroacetophenone
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogenous mixture. - Extend the reaction time or slightly increase the temperature, monitoring for byproduct formation. One reported protocol suggests heating to 100°C for 5 hours after the addition of acetyl chloride.[1] |
| Suboptimal Molar Ratios | - Use a molar excess of the Lewis acid catalyst (e.g., AlCl₃). A common ratio is 1.2 to 3 equivalents of AlCl₃ per equivalent of acetyl chloride. - Employing an excess of 1,4-dichlorobenzene relative to acetyl chloride can also improve the yield of the mono-acylated product. |
| Moisture Contamination | - Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the catalyst. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane. - Carefully neutralize the reaction mixture during workup to avoid hydrolysis of the product. |
Issue 2: Presence of Isomeric Byproducts in the Final Product
| Potential Cause | Suggested Solution |
| Isomerization of 1,4-Dichlorobenzene | - The Lewis acid catalyst can induce isomerization of the starting material, leading to the formation of other dichloroacetophenone isomers. - Maintain a lower reaction temperature to minimize isomerization. One protocol suggests reacting at 40°C.[1] |
| Inefficient Purification | - Utilize fractional distillation under reduced pressure to separate the desired 2,5-dichloroacetophenone from its isomers, which may have different boiling points. - Column chromatography on silica gel can be an effective method for separating isomeric ketones. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of 1,4-dichlorobenzene?
A1: The most common byproducts are other isomers of dichloroacetophenone. Due to the Lewis acid catalyst, the 1,4-dichlorobenzene starting material can undergo isomerization to 1,2- and 1,3-dichlorobenzene. This leads to the formation of other isomers such as 3,4-dichloroacetophenone, 2,4-dichloroacetophenone, and 2,6-dichloroacetophenone. While diacylation is a possibility in Friedel-Crafts reactions, it is generally not a major byproduct in this case because the acetyl group deactivates the aromatic ring towards further electrophilic substitution.
Q2: How can I minimize the formation of isomeric byproducts?
A2: To minimize the formation of isomeric byproducts, it is crucial to control the reaction temperature. Lower temperatures generally favor the desired product and reduce the extent of isomerization of the starting material. Additionally, careful selection of the Lewis acid and its stoichiometry can influence the product distribution.
Q3: What is the expected yield and purity of 2,5-dichloroacetophenone?
A3: With optimized conditions and careful purification, high yields and purity are achievable. One reported experimental procedure indicates a yield of 95% with a purity of 99% as determined by gas chromatography.[1] Another protocol reports a yield of 94.3% with 97% purity.[2]
Q4: Can I use other acylating agents besides acetyl chloride?
A4: Yes, other acylating agents like acetic anhydride can be used. The choice of acylating agent may require adjustment of the reaction conditions, such as the amount of Lewis acid catalyst and the reaction temperature.
Data Presentation
The following table summarizes the typical product distribution that might be expected from the Friedel-Crafts acylation of 1,4-dichlorobenzene, leading to the formation of various dichloroacetophenone isomers. Please note that the exact distribution can vary significantly based on reaction conditions.
| Compound | Structure | Typical Yield Range (%) |
| 2,5-Dichloroacetophenone | CC(=O)c1cc(Cl)ccc1Cl | 85 - 95 |
| 3,4-Dichloroacetophenone | CC(=O)c1ccc(Cl)c(Cl)c1 | 1 - 5 |
| 2,4-Dichloroacetophenone | CC(=O)c1ccc(Cl)cc1Cl | < 1 |
| 2,6-Dichloroacetophenone | CC(=O)c1c(Cl)cccc1Cl | < 1 |
| Diacylated Products | - | < 1 |
Note: The yield ranges are estimates based on the general understanding of Friedel-Crafts reactions and the potential for isomerization. Actual yields will depend on the specific experimental conditions.
Experimental Protocols
Synthesis of 2,5-Dichloroacetophenone
This protocol is adapted from a reported synthesis.[1]
Materials:
-
1,4-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane
-
Ice
-
Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, add 1,4-dichlorobenzene and anhydrous aluminum chloride.
-
Heat the mixture to 65°C with stirring.
-
Slowly add acetyl chloride dropwise over a period of 2 hours.
-
After the addition is complete, raise the temperature to 100°C and continue the reaction for 5 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into a mixture of ice and water with vigorous stirring.
-
Extract the product with two portions of dichloromethane.
-
Combine the organic extracts and wash them to neutrality with a saturated aqueous sodium bicarbonate solution, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction at 125-130°C/20mmHg to obtain 2,5-dichloroacetophenone.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the Friedel-Crafts acylation of 1,4-dichlorobenzene.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Technical Support Center: Purification of 1-(2,5-Dichlorophenyl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2,5-Dichlorophenyl)propan-2-one from a reaction mixture.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, particularly when synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: A dark, oily crude product from a Friedel-Crafts acylation reaction often contains several types of impurities:
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Residual Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids used as catalysts can form colored complexes with the product and byproducts.
-
Isomeric Byproducts: The acylation of 1,4-dichlorobenzene can lead to the formation of other isomers, such as 1-(2,3-dichlorophenyl)propan-2-one and 1-(3,4-dichlorophenyl)propan-2-one. These isomers often have similar physical properties, making them challenging to separate.
-
Poly-acylated Products: Although less common with deactivating groups like chlorine, there is a possibility of di-acylation of the aromatic ring, leading to higher molecular weight impurities.
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Unreacted Starting Materials: Residual 1,4-dichlorobenzene and the acylating agent (e.g., propionyl chloride or propionic anhydride) may be present.
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Solvent Residues: The reaction solvent (e.g., nitrobenzene, dichloromethane) might be trapped in the crude product.
-
Decomposition Products: Phenylacetones can be susceptible to degradation over time, potentially forming products like benzoic acid derivatives.[1]
Q2: I'm having difficulty separating the desired 2,5-dichloro isomer from other dichlorophenylpropanone isomers by column chromatography. What can I do?
A2: Separating isomers of dichlorophenylpropanone can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize the Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the solvent ratio is key.
-
Use a High-Efficiency Stationary Phase: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can provide a greater surface area and improve resolution.
-
Consider a Different Adsorbent: If silica gel is ineffective, consider using alumina (neutral or basic, depending on the stability of your compound).
-
Employ Gradient Elution: A gradual increase in the polarity of the eluent during the chromatography run (gradient elution) can often provide better separation of closely eluting compounds than an isocratic (constant solvent composition) elution.[2]
-
Fraction Size: Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
Q3: My purified product is still not reaching the desired purity level after column chromatography. What other techniques can I try?
A3: If column chromatography alone is insufficient, consider the following purification methods:
-
Recrystallization: This is a highly effective technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Fractional Distillation: If the isomeric byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for separating liquids.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations where high purity is essential, preparative HPLC can be employed. This technique offers superior resolution compared to standard column chromatography.
Q4: What are some suitable recrystallization solvents for this compound?
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Hydrocarbons: Hexane, heptane, or cyclohexane, possibly in combination with a more polar co-solvent.
-
Esters: Ethyl acetate.
-
Mixed Solvent Systems: A mixture of a solvent in which the compound is highly soluble and a solvent in which it is poorly soluble can often provide excellent crystals. For example, dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity appears, followed by cooling.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide information about the chemical structure and the connectivity of atoms. The splitting patterns and chemical shifts in the aromatic region can help distinguish between the 2,5-dichloro isomer and other isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the compound by separating it from any remaining impurities.
Data Presentation
Table 1: Representative Data for Purification of this compound
| Purification Step | Starting Material | Product | Purity (%) | Yield (%) | Method |
| Initial Work-up | Crude Reaction Mixture | Brown Oil | ~60% | - | Aqueous wash and extraction |
| Column Chromatography | Brown Oil (10 g) | Pale Yellow Solid | ~95% | 75% | Silica Gel, Hexane/Ethyl Acetate Gradient |
| Recrystallization | Pale Yellow Solid (7.5 g) | White Crystalline Solid | >99% | 85% | Ethanol/Water |
Note: The data presented in this table is representative and will vary depending on the specific reaction conditions and purification protocol.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure solid.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the test tube gently. A good solvent will dissolve the solid upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-(2,5-Dichlorophenyl)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(2,5-Dichlorophenyl)propan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,4-dichlorobenzene with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the main challenges in the Friedel-Crafts acylation of 1,4-dichlorobenzene?
A2: The primary challenges include the potential for the formation of isomeric byproducts, polysubstitution, and the handling of moisture-sensitive reagents like aluminum chloride. The deactivating effect of the two chlorine atoms on the benzene ring can also lead to slower reaction rates compared to more activated aromatic compounds.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to control the reaction temperature and the stoichiometry of the reactants and catalyst. Using a non-polar solvent can also help to control the reaction selectivity. Purification of the final product, for instance, through column chromatography or recrystallization, is essential to remove any isomeric impurities.
Q4: What safety precautions should be taken during this synthesis?
A4: Friedel-Crafts acylation involves corrosive and hazardous materials. Aluminum chloride is a moisture-sensitive solid that reacts violently with water. Propionyl chloride is a corrosive and lachrymatory liquid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (due to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Use freshly opened or properly stored anhydrous aluminum chloride.2. Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC.3. Ensure the purity of 1,4-dichlorobenzene and propionyl chloride. |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature.2. Incorrect stoichiometry of the catalyst. | 1. Maintain a lower reaction temperature to favor the formation of the desired isomer.2. Optimize the molar ratio of aluminum chloride to the acylating agent. |
| Reaction Mixture is Dark and Tarry | 1. Reaction temperature is too high, leading to polymerization or decomposition.2. Presence of impurities in the starting materials. | 1. Conduct the reaction at a lower temperature and ensure efficient stirring.2. Purify the starting materials before use. |
| Difficult Product Isolation | 1. Incomplete quenching of the catalyst.2. Emulsion formation during aqueous workup. | 1. Ensure the reaction mixture is slowly and carefully quenched with ice-cold dilute acid.2. Add a saturated brine solution to break up emulsions during the extraction process. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol is a representative procedure based on the principles of Friedel-Crafts acylation. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
1,4-Dichlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In a dry environment (e.g., under a nitrogen atmosphere), add anhydrous aluminum chloride to the flask.
-
Add anhydrous dichloromethane to the flask and cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension of aluminum chloride in dichloromethane.
-
In a separate flask, dissolve 1,4-dichlorobenzene in anhydrous dichloromethane.
-
Add the 1,4-dichlorobenzene solution dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
| Parameter | Condition A (Hypothetical) | Condition B (Hypothetical) | Condition C (Hypothetical) |
| Reactant Ratio (Dichlorobenzene:Propionyl Chloride:AlCl₃) | 1 : 1.1 : 1.2 | 1 : 1.2 : 1.3 | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Carbon Disulfide |
| Temperature (°C) | 0 to RT | 0 | -10 to 0 |
| Reaction Time (hours) | 4 | 6 | 5 |
| Yield (%) | 65 | 72 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Troubleshooting low yield in the amination of 1-(2,5-Dichlorophenyl)propan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amination of 1-(2,5-Dichlorophenyl)propan-2-one.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reductive amination of this compound to produce 1-(2,5-dichlorophenyl)propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the amination of this compound?
A1: The most common methods are direct and indirect reductive amination.[1]
-
Direct Reductive Amination: The ketone, an amine source (e.g., ammonia or ammonium salts), and a reducing agent are all combined in a single reaction vessel. This method is often preferred for its simplicity.
-
Indirect Reductive Amination: This two-step process involves the initial formation and isolation of an imine intermediate, which is then reduced in a separate step. This can sometimes offer better control and yield.
-
Leuckart-Wallach Reaction: This specific type of reductive amination uses formic acid or formamide as both the reducing agent and the source of the amino group.[2] It typically requires high temperatures.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine can be unfavorable. The presence of water, a byproduct of imine formation, can inhibit the reaction.
-
Side Reactions: The most common side reaction is the reduction of the starting ketone to the corresponding alcohol (1-(2,5-Dichlorophenyl)propan-2-ol). Over-alkylation, leading to the formation of secondary amines, can also occur, though this is less common when using a large excess of the ammonia source.
-
Suboptimal Reaction Conditions: Factors such as temperature, pressure, pH, solvent, and catalyst choice can significantly impact the reaction outcome.
-
Purity of Starting Materials: Impurities in the this compound or reagents can interfere with the reaction.
Troubleshooting Specific Issues
Problem 1: Low conversion of the starting ketone.
| Possible Cause | Troubleshooting Suggestion |
| Unfavorable imine-ketone equilibrium | Remove water as it forms, either by using a Dean-Stark apparatus, adding a dehydrating agent (e.g., molecular sieves), or using a solvent that forms an azeotrope with water. |
| Steric hindrance from the dichlorophenyl group | Increase the reaction temperature or prolong the reaction time to overcome the steric barrier. The use of a more potent catalyst may also be beneficial. |
| Insufficient catalyst activity | Ensure the catalyst is fresh and not poisoned. For catalytic hydrogenations, ensure proper activation and handling of the catalyst. |
| Low concentration of ammonia | When using ammonia gas, ensure efficient bubbling through the reaction mixture. With ammonium salts, consider using a higher molar excess. |
Problem 2: Significant formation of 1-(2,5-Dichlorophenyl)propan-2-ol.
| Possible Cause | Troubleshooting Suggestion |
| Reducing agent is too reactive towards the ketone | Select a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[1] |
| Incorrect order of reagent addition | In indirect reductive amination, ensure the imine is fully formed before adding the reducing agent. |
| pH is too low | At low pH, the rate of ketone reduction can increase. Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation and subsequent reduction. |
Problem 3: Formation of unknown impurities detected by GC-MS.
| Possible Cause | Troubleshooting Suggestion |
| Aldol condensation of the starting ketone | This can occur under basic conditions.[3] Ensure the reaction is not running under strongly basic conditions unless intended. |
| Side reactions related to the Leuckart-Wallach method | High temperatures in the Leuckart reaction can lead to various side products. Consider optimizing the temperature and reaction time. |
| Impurity in starting material | Analyze the purity of the this compound by GC-MS or NMR before starting the reaction. |
Data Presentation
The following tables summarize typical reaction conditions and their impact on the yield for the reductive amination of structurally similar propiophenones. This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Catalyst on the Reductive Amination of Propiophenone
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Amine (%) | Selectivity (%) |
| 2 wt.% NiRh/SiO₂ | 100 | 20 | 5 | 99.8 | 96.4 | 96.6 |
| Rh/SiO₂ | 100 | 20 | 5 | 83.4 | - | 99.1 |
Data adapted from a study on the reductive amination of propiophenone.[4]
Table 2: Leuckart-Wallach Reaction of Acetophenone
| Formamide (equiv.) | Temperature (°C) | Time (h) | Yield of α-methylbenzylamine (%) |
| 4.5 | 205 | 6 | 89 (GLC yield) |
| - | - | - | 80 (isolated yield) |
Data from an optimized procedure for the Leuckart reaction of acetophenone.[5]
Experimental Protocols
Protocol 1: Reductive Amination using Ammonium Formate (Leuckart-type)
This protocol is a general procedure based on the Leuckart reaction, which can be adapted for this compound.
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), ammonium formate (3-5 equivalents), and formic acid (1-2 equivalents).
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide until the mixture is basic (pH > 10).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride
This protocol describes a two-step, one-pot procedure.
-
Dissolve this compound (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with 2M sodium hydroxide and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
References
Technical Support Center: 1-(2,5-Dichlorophenyl)propan-2-one Reactions in Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,5-Dichlorophenyl)propan-2-one under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when this compound is subjected to basic conditions?
A1: The most prominent side reaction for this compound in the presence of a base is self-condensation, a type of aldol condensation.[1][2] This occurs because the ketone possesses α-hydrogens, which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone.[1][3]
Q2: I am observing an unexpected product with a higher molecular weight than my starting material. What could it be?
A2: An unexpected product with a higher molecular weight is likely the result of a self-condensation reaction.[2] Specifically, two molecules of this compound can react to form a β-hydroxy ketone (aldol addition product).[1][4] If the reaction is heated, this intermediate can readily dehydrate to form an α,β-unsaturated ketone (aldol condensation product).[1][4]
Q3: My reaction is giving a very low yield of the desired product, and a significant amount of a tar-like substance is forming. What is happening?
A3: The formation of a tar-like substance is often indicative of extensive, uncontrolled aldol condensation and subsequent polymerization reactions. This can be exacerbated by strong bases, high temperatures, and prolonged reaction times.
Q4: Can a Favorskii rearrangement occur with this compound?
A4: The Favorskii rearrangement is a reaction characteristic of α-halo ketones in basic conditions.[5][6][7] Since this compound is not an α-halo ketone, it will not undergo a Favorskii rearrangement under typical basic conditions.
Troubleshooting Guides
Issue 1: Formation of an Unknown Impurity
Symptoms:
-
An unexpected peak appears in your LC-MS or GC-MS analysis.
-
The isolated product has a different NMR spectrum than expected.
-
The melting point of the product is broad or different from the expected value.
Possible Cause:
-
Self-condensation of the starting material.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Aldol condensations are often accelerated by heat.[4] Running the reaction at a lower temperature can help to minimize this side reaction.
-
Use a Weaker Base: Strong bases will more readily form the enolate, leading to a higher rate of self-condensation.[3] Consider using a milder base if your desired reaction allows for it.
-
Slow Addition of Reagents: Adding the base or other reagents slowly can help to control the reaction rate and minimize the concentration of the reactive enolate at any given time.
-
Protect the Ketone: If the desired reaction does not involve the ketone functionality, consider protecting it with a suitable protecting group before subjecting the molecule to basic conditions.
Issue 2: Low Yield of Desired Product
Symptoms:
-
The isolated yield of the target molecule is significantly lower than anticipated.
-
A large amount of starting material remains unreacted.
-
A complex mixture of products is observed.
Possible Causes:
-
Competitive self-condensation reaction consuming the starting material.
-
Decomposition of the starting material or product under the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to more side product formation.
-
Modify the Stoichiometry: If your reaction involves another electrophile, ensure the stoichiometry is optimized to favor the desired reaction over self-condensation.
-
Change the Solvent: The choice of solvent can influence reaction rates. Experiment with different solvents to find one that favors the desired transformation.
Experimental Protocols
General Protocol for Base-Catalyzed Self-Condensation of a Ketone
This protocol is a general representation of the conditions that can lead to the self-condensation of a ketone like this compound and is intended for illustrative purposes.
Materials:
-
This compound
-
Base (e.g., Sodium hydroxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol, THF)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the base to the stirred solution.
-
Monitor the reaction progress by TLC or another appropriate analytical technique.
-
Once the reaction is complete or has reached the desired point, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using an appropriate technique, such as column chromatography.
Visualizations
Aldol Self-Condensation Pathway
Caption: Base-catalyzed aldol self-condensation of this compound.
Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for troubleshooting the appearance of unexpected side products.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Removal of Unreacted 1,4-Dichlorobenzene from Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1,4-dichlorobenzene (p-DCB) from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,4-dichlorobenzene that are relevant for its removal?
A1: Understanding the physical properties of 1,4-dichlorobenzene is crucial for selecting an appropriate removal method. It is a colorless to white crystalline solid with a characteristic mothball-like odor.[1][2][3] Key properties are summarized in the table below. Its relatively low boiling point and high vapor pressure make it amenable to removal by distillation or sublimation, while its solubility profile is key for recrystallization and extraction techniques.
Q2: What are the primary methods for removing unreacted 1,4-dichlorobenzene?
A2: The choice of method depends on the properties of your desired product, the scale of your reaction, and the available equipment. The most common and effective methods include:
-
Recrystallization: Ideal when the desired product and p-DCB have different solubilities in a particular solvent system.
-
Liquid-Liquid Extraction: Effective for separating the non-polar p-DCB from polar products.
-
Column Chromatography: A versatile technique for separating p-DCB from a wide range of compounds based on polarity.
-
Distillation (Simple, Fractional, or Azeotropic): Suitable if there is a significant difference in boiling points between p-DCB and the product.
-
Sublimation: A useful technique for removing volatile solids like p-DCB from non-volatile products.
Q3: How can I determine the purity of my product after removing the 1,4-dichlorobenzene?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for determining the residual amount of 1,4-dichlorobenzene in your product.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a reverse-phase column.[8]
Q4: What are the main safety precautions to consider when working with 1,4-dichlorobenzene?
A4: 1,4-Dichlorobenzene is a hazardous substance and should be handled with appropriate safety measures. It is suspected of causing cancer and causes serious eye irritation.[9] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted 1,4-dichlorobenzene.
Recrystallization Troubleshooting
Problem: My product and the 1,4-dichlorobenzene co-precipitate during recrystallization.
-
Solution: This indicates that the chosen solvent system is not selective enough. You may need to screen for a different solvent or a solvent mixture. A useful technique is the "solventing-out" method. For example, if your product is less soluble in a water/ethanol mixture than p-DCB, you can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Upon slow cooling, your product should crystallize out, leaving the p-DCB in the mother liquor.
Problem: I am getting a low recovery of my desired product after recrystallization.
-
Solution:
-
Excess Solvent: You may be using too much solvent, causing a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing: Washing the collected crystals with a large volume of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Liquid-Liquid Extraction Troubleshooting
Problem: I am not able to efficiently extract the 1,4-dichlorobenzene into the organic phase.
-
Solution:
-
Solvent Choice: Ensure you are using an appropriate solvent system. For separating non-polar p-DCB from a polar product, a common system is a non-polar organic solvent (e.g., hexane, ethyl acetate) and an aqueous phase.
-
Multiple Extractions: A single extraction is often insufficient. Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent for a more efficient separation.
-
pH Adjustment: If your desired product has acidic or basic functionalities, you can manipulate the pH of the aqueous phase to move it into the aqueous layer, leaving the neutral p-DCB in the organic layer.
-
Problem: An emulsion is forming between the organic and aqueous layers.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the emulsion.
-
Column Chromatography Troubleshooting
Problem: The 1,4-dichlorobenzene is co-eluting with my product.
-
Solution:
-
Solvent System Optimization: Your chosen eluent system may not have the optimal polarity to resolve the two compounds. You can either decrease the polarity of the eluent to retain your product longer on the column while the p-DCB elutes, or use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Stationary Phase: For separating non-polar p-DCB from a more polar product, normal-phase chromatography on silica gel or alumina is typically effective.[13][14] A common eluent system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane.[15]
-
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₆H₄Cl₂ | [3] |
| Molecular Weight | 147.00 g/mol | [3] |
| Appearance | Colorless to white crystalline solid | [1][2][3] |
| Odor | Characteristic mothball-like odor | [1][3] |
| Melting Point | 52-54 °C | [1][2] |
| Boiling Point | 173-174 °C | [1][2] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, carbon disulfide, and acetone. | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization using the "Solventing-Out" Method
This protocol is suitable for separating a product that is less soluble in an ethanol/water mixture than 1,4-dichlorobenzene.
-
Dissolution: In a fume hood, dissolve the crude product containing unreacted 1,4-dichlorobenzene in the minimum amount of hot ethanol (near boiling).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with stirring until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction
This protocol is designed to separate non-polar 1,4-dichlorobenzene from a polar product.
-
Dissolution: Dissolve the reaction mixture in a suitable water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be the upper layer.
-
Repeat: Repeat the aqueous wash (steps 3-5) at least two more times to ensure complete removal of any water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain your purified product.
Protocol 3: Column Chromatography
This protocol outlines the separation of non-polar 1,4-dichlorobenzene from a more polar product using silica gel chromatography.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio like 95:5). The non-polar 1,4-dichlorobenzene will elute from the column first.
-
Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): Once the 1,4-dichlorobenzene has been completely eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1,4-Dichlorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lobachemie.com [lobachemie.com]
- 10. himediadownloads.com [himediadownloads.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. carlroth.com [carlroth.com]
- 13. columbia.edu [columbia.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Chromatography [chem.rochester.edu]
Improving the regioselectivity of Friedel-Crafts acylation on dichlorobenzene
Welcome to the technical support center for Friedel-Crafts acylation of dichlorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity and reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing very low reactivity or no reaction when attempting to acylate dichlorobenzene?
A1: The primary reason for low reactivity is the nature of the dichlorobenzene ring itself. The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution.[1][2][3] This deactivation makes the reaction significantly more challenging than the acylation of benzene or activated derivatives.
-
Troubleshooting Steps:
-
Confirm Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst (e.g., AlCl₃).[1][4] The catalyst complexes with the product ketone, rendering it inactive.[1] Ensure you are using at least one equivalent of the catalyst for each equivalent of the acylating agent.
-
Use a Stronger Lewis Acid: If milder Lewis acids (e.g., ZnCl₂, FeCl₃) are failing, consider using a more potent one like AlCl₃.
-
Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate.[5] However, be cautious as this may also affect the regioselectivity and lead to side products.
-
Q2: How can I control the position of acylation (regioselectivity) on the different isomers of dichlorobenzene?
A2: Regioselectivity is governed by a combination of the directing effects of the two chlorine atoms and steric hindrance. Chlorine is an ortho-, para- director. The ultimate substitution pattern depends on which positions are least sterically hindered and most electronically activated.
-
o-Dichlorobenzene (1,2-Dichlorobenzene): Acylation is expected to occur primarily at the 4-position (para to one chlorine and meta to the other). This position is the most accessible and electronically favored. The benzoylation of o-dichlorobenzene, for instance, yields mainly 3,4-dichlorobenzophenone.[6]
-
m-Dichlorobenzene (1,3-Dichlorobenzene): The most activated and sterically accessible position is the 4-position (ortho to one chlorine and para to the other). Acylation at the 2-position is also possible but often less favored due to steric hindrance between the two chlorine atoms. Benzoylation gives mainly 2,4-dichlorobenzophenone.[6]
-
p-Dichlorobenzene (1,4-Dichlorobenzene): All positions are equivalent. Acylation will occur at any of the four available positions, leading to a single primary product, such as 2,5-dichlorobenzophenone.[6]
Q3: My reaction is producing a complex mixture of isomers and byproducts. How can I improve the selectivity?
A3: A complex product mixture can result from suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence product distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) may favor the kinetically controlled product, while more polar solvents like nitrobenzene can sometimes lead to the thermodynamically more stable product.[7] For dichlorobenzenes, nitrobenzene has been used as a solvent in studies of benzoylation.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the formation of the kinetic product over thermodynamic isomers or side reactions.
-
Catalyst Selection: While strong Lewis acids are needed for reactivity, extremely harsh conditions can lead to isomerization or other side reactions. Using a milder, more selective catalyst, if the reactivity allows, can be beneficial. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to offer high regioselectivity in some acylation reactions.[8][9]
-
Q4: Can I use a carboxylic acid directly instead of an acyl chloride as the acylating agent?
A4: While less common, it is possible. Using a carboxylic acid directly is considered a "greener" approach. This typically requires a strong Brønsted acid co-catalyst or specific activators like cyanuric chloride in combination with AlCl₃ to generate the acylium ion electrophile in situ.[4]
Data Presentation: Regioselectivity in Dichlorobenzene Benzoylation
The following table summarizes the product distribution from the Friedel-Crafts benzoylation of the three dichlorobenzene isomers in a nitrobenzene solvent, demonstrating the typical regioselectivity observed.
| Starting Material | Major Product | Minor Products |
| o-Dichlorobenzene | 3,4-Dichlorobenzophenone | 2,3-Dichlorobenzophenone, o- and p-Chlorobenzophenone |
| m-Dichlorobenzene | 2,4-Dichlorobenzophenone | 2,6-Dichlorobenzophenone |
| p-Dichlorobenzene | 2,5-Dichlorobenzophenone | 3,4-Dichlorobenzophenone (via rearrangement) |
| Data sourced from the Journal of the Chemical Society C.[6] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of o-Dichlorobenzene
This protocol provides a detailed methodology for the acylation of 1,2-dichlorobenzene with benzoyl chloride using aluminum chloride as the catalyst.
Materials:
-
1,2-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Operate under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Cool the flask in an ice bath to 0°C.
-
Solvent Addition: Add anhydrous DCM to the flask and stir to create a slurry.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred slurry via the dropping funnel. An acylium ion complex will form.
-
Substrate Addition: Add 1,2-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product (primarily 3,4-dichlorobenzophenone) via recrystallization or column chromatography.
Visualizations
Caption: Workflow for Friedel-Crafts acylation of o-dichlorobenzene.
Caption: Troubleshooting logic for improving Friedel-Crafts acylation.
Caption: Regioselectivity drivers for acylation of 1,2-dichlorobenzene.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. chemistryjournals.net [chemistryjournals.net]
Minimizing dimer formation in the synthesis of 1-(2,5-Dichlorophenyl)propan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of 1-(2,5-Dichlorophenyl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during the synthesis of this compound?
A1: The primary cause of dimer formation is a self-aldol condensation reaction. In this side reaction, two molecules of the target ketone, this compound, react with each other under either acidic or basic conditions. One molecule acts as an enol or enolate nucleophile, attacking the carbonyl group of a second molecule. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated α,β-unsaturated ketone dimer.
Q2: What are the common synthesis routes for this compound where dimerization can be an issue?
A2: Dimerization is a potential side reaction in several common synthesis routes, including:
-
Friedel-Crafts Acylation: Reaction of 1,4-dichlorobenzene with chloroacetone or related acylating agents in the presence of a Lewis acid catalyst.
-
Grignard Reactions: Reaction of a 2,5-dichlorobenzylmagnesium halide with an acetylating agent like acetyl chloride or acetic anhydride.
-
Reactions involving 2,5-dichlorophenylacetic acid: Conversion of the acid to an acid chloride followed by reaction with an organometallic reagent.
-
Wittig Reaction: While a viable route to the corresponding alkene, subsequent conversion to the ketone can involve steps where dimerization is possible if conditions are not carefully controlled.
Q3: How can I detect the presence of the dimer impurity in my product?
A3: The dimer can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum for the dimer compared to the monomer, with characteristic signals for the additional functional groups formed (e.g., alkene protons, additional aliphatic protons).
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the desired product, minus the mass of a water molecule if dehydration has occurred.
-
Infrared (IR) Spectroscopy: The dimer may show additional or shifted peaks corresponding to the hydroxyl group (if the aldol adduct is present) or a conjugated carbonyl group.
Troubleshooting Guide: Minimizing Dimer Formation
This section provides specific troubleshooting strategies to minimize the formation of the aldol condensation dimer.
| Issue | Potential Cause | Recommended Solution |
| High percentage of dimer observed after reaction. | Reaction temperature is too high. | Higher temperatures can accelerate the rate of the aldol condensation. It is recommended to run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the desired reaction over the self-condensation. |
| Inappropriate base or acid catalyst. | The choice of base or acid is critical. For base-catalyzed reactions, using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) can help to fully deprotonate the ketone precursor to form the enolate quantitatively, minimizing the presence of the neutral ketone that can act as an electrophile. For acid-catalyzed reactions, using a milder Lewis acid or optimizing the catalyst loading can reduce side reactions. | |
| Slow or improper addition of reagents. | The order and rate of addition of reagents can significantly impact the outcome. For instance, in a Grignard reaction, adding the acetylating agent slowly to the Grignard reagent at a low temperature can help to ensure that the acetylating agent is consumed quickly, reducing its availability to react with the enolate of the newly formed ketone. | |
| High concentration of reactants. | High concentrations can increase the likelihood of intermolecular reactions, including dimerization. Running the reaction at a lower concentration may help to reduce the rate of the self-condensation reaction. | |
| Difficulty in separating the dimer from the desired product. | Similar polarities of the product and the dimer. | Purification can be challenging if the polarities are similar. Column chromatography with a carefully selected solvent system is often effective. If the dimer contains a hydroxyl group (the initial aldol adduct), its polarity will be significantly different from the ketone product, facilitating separation. If the dimer is the dehydrated α,β-unsaturated ketone, separation might be more difficult. |
| Co-crystallization of the product and dimer. | If both compounds crystallize together, recrystallization may not be an effective purification method. In such cases, chromatographic separation is recommended. |
Experimental Protocols
General Protocol for Minimizing Dimerization in a Base-Catalyzed Reaction
-
Preparation of the Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone precursor in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong, hindered base such as lithium diisopropylamide (LDA) dropwise to the solution while maintaining the low temperature. This should be done to achieve complete conversion to the enolate.
-
Reaction with Electrophile: Once the enolate formation is complete, slowly add the electrophile (e.g., an alkyl halide) to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to proceed at the low temperature for a specified time, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the desired synthesis and the competing dimerization, the following diagrams illustrate the logical relationships in these processes.
Caption: Desired synthesis pathway versus the competing dimerization pathway.
The following diagram illustrates a logical workflow for troubleshooting dimer formation.
Column chromatography conditions for purifying 1-(2,5-Dichlorophenyl)propan-2-one
Technical Support Center: Purifying 1-(2,5-Dichlorophenyl)propan-2-one
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting conditions for purifying this compound by column chromatography?
A1: For a moderately polar compound like this compound, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel is the most common and appropriate choice for this type of separation.[1][2][3] Its polar surface interacts with polar functional groups, allowing for the separation of compounds with varying polarities.[3][4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting points would be solvent systems like hexane/ethyl acetate or heptane/ethyl acetate.[5] Heptane is often preferred over hexane due to its lower toxicity.[5] You should determine the optimal solvent ratio by first running a Thin Layer Chromatography (TLC) analysis.[1] Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.
Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: If your compound is very polar and does not move with standard solvent systems, you can try more aggressive eluents.[6] Consider adding a small percentage of methanol to your mobile phase (e.g., 1-10% methanol in dichloromethane).[6] For very polar basic compounds, a solvent system containing ammonia may be effective.[5]
Q3: My compound is coming off the column very quickly, close to the solvent front. How can I improve the separation?
A3: An Rf value that is too high on the TLC indicates that the mobile phase is too polar. To improve separation, you need to decrease the polarity of the eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane or heptane) in your mobile phase mixture.
Q4: The separation of my compound from an impurity is poor, even though they have different Rf values on the TLC plate. What could be the issue?
A4: Several factors could lead to poor separation on the column despite good separation on TLC:
-
Overloading the column: Loading too much sample can cause band broadening and overlapping of peaks. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure your column is packed uniformly.
-
Compound degradation: Your compound might be degrading on the silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear.[6] If degradation is an issue, you could try using deactivated silica gel or a different stationary phase like alumina.[6]
Q5: My compound seems to be stuck on the column and won't elute. What should I do?
A5: If your compound is not eluting, it could be due to several reasons:
-
The eluent is not polar enough: Gradually increase the polarity of your mobile phase. If you started with a low percentage of ethyl acetate in hexane, you can slowly increase the ethyl acetate concentration. If the compound still doesn't elute, a stronger solvent like methanol may be required.
-
Compound decomposition: The compound may have decomposed on the column.[6]
-
Incorrect solvent system: Double-check that you have prepared the correct mobile phase and have not accidentally switched the polar and non-polar solvents.[6]
-
Dilute fractions: It's possible the compound has eluted, but is too dilute to be detected by TLC.[6][7] Try concentrating some of the later fractions and re-running the TLC.[7]
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
Methodology:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a small amount of a test solvent system (e.g., 9:1 hexane:ethyl acetate) and pour it into the developing chamber to a depth of about 0.5 cm.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Allow the plate to dry and then visualize the spots under a UV lamp.
-
Calculate the Rf value (Retention factor) = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.
Column Chromatography Protocol
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (for flash chromatography)
-
Sand
-
Cotton or glass wool
-
Optimal mobile phase determined by TLC
-
Collection tubes or flasks
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase.[8] Carefully pipette this solution directly onto the top of the sand layer.[8]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to determine which ones contain the purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Moderately Polar Compounds.
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (Non-Polar:Polar) | Notes |
| Hexane | Ethyl Acetate | 9:1 to 4:1 | A very common and effective system.[5] |
| Heptane | Ethyl Acetate | 9:1 to 4:1 | A less toxic alternative to hexane.[5] |
| Hexane/Heptane | Dichloromethane | Varies | Good for compounds that require a slightly more polar mobile phase. |
| Dichloromethane | Methanol | 99:1 to 9:1 | Used for more polar compounds that do not elute with less polar systems.[6] |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. sse.co.th [sse.co.th]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of 1-(2,5-Dichlorophenyl)propan-2-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 1-(2,5-Dichlorophenyl)propan-2-one during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of decomposition for this compound?
A1: Initial signs of decomposition can include a change in physical appearance, such as discoloration (e.g., development of a yellowish tint), a change in odor, or the material becoming oily or clumpy. For quantitative assessment, a decrease in the purity of the main peak and the appearance of new peaks in chromatographic analysis (HPLC-UV or GC-MS) are definitive indicators of degradation.
Q2: What are the general recommended storage conditions for this compound?
A2: Based on the general stability of α-chloroketones and related compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, storage at refrigerated temperatures (2-8 °C) is advisable. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the likely decomposition pathways for this compound?
-
Hydrolysis: The α-chloro group is susceptible to hydrolysis, which would lead to the formation of 1-(2,5-dichlorophenyl)-1-hydroxypropan-2-one. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The ketone functionality can be susceptible to oxidation, potentially leading to the formation of smaller carboxylic acid and phenyl-containing fragments.
-
Photodegradation: Aromatic halogenated compounds can be sensitive to light, which may induce dechlorination or other radical-mediated reactions.
-
Thermal Decomposition: Elevated temperatures can accelerate the above degradation pathways and potentially lead to other, more complex decomposition products.
Figure 1. Potential Decomposition Pathways.
Troubleshooting Guides
Problem: I suspect my stored this compound has started to decompose. How can I confirm this and what should I do?
Solution:
-
Visual Inspection: Check for any changes in color, odor, or physical state as mentioned in FAQ Q1.
-
Purity Analysis: Perform a purity analysis using a validated analytical method, such as HPLC-UV or GC-MS. Compare the results with the certificate of analysis of a fresh or properly stored sample. A decrease in the main peak area and the emergence of new peaks indicate degradation.
-
Action: If decomposition is confirmed, the material should not be used for experiments where high purity is critical. It is advisable to procure a fresh batch and review your storage procedures.
Problem: My compound is showing signs of degradation even when stored in the cold. What else can I do?
Solution:
If storing at 2-8 °C is not sufficient, consider the following additional protective measures:
-
Inert Atmosphere: Oxygen can contribute to oxidative degradation. Store the compound under an inert gas like argon or nitrogen. This can be achieved by using a vial with a septum seal and purging the headspace with the inert gas before sealing.
-
Desiccation: Moisture can lead to hydrolysis. Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) to minimize exposure to humidity.
-
Light Protection: Ensure the compound is stored in an amber vial or a container that is completely shielded from light to prevent photodegradation.
Figure 2. Troubleshooting Storage Issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify the degradation pathways and the stability-indicating nature of your analytical method.[1][2]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 60 °C.
-
Photodegradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B option).
-
-
Time Points: Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours.
-
Analysis: Dilute the stressed samples appropriately with mobile phase and analyze by HPLC-UV. Monitor the decrease in the parent peak and the formation of degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. & 60 °C |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. |
| Oxidation | 3% H₂O₂ | Room Temp. |
| Thermal | - | 60 °C |
| Photolytic | ICH Q1B compliant chamber | Ambient |
Protocol 2: HPLC-UV Method for Purity Analysis
Objective: To provide a starting point for an analytical method to assess the purity of this compound and detect degradation products.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
Analysis:
-
Inject the sample and record the chromatogram. The retention time and peak purity of the main peak should be monitored. The appearance of additional peaks is indicative of impurities or degradation products.
Figure 3. HPLC-UV Purity Analysis Workflow.
Stabilizing Agents
While specific stabilizers for this compound have not been documented, based on its potential for oxidative degradation, the use of antioxidants could be explored.
Table 2: Potential Stabilizing Excipients
| Stabilizer Type | Example | Potential Benefit |
| Antioxidant | Butylated hydroxytoluene (BHT) | Scavenges free radicals, potentially inhibiting oxidative degradation pathways.[3] |
| Antioxidant | Butylated hydroxyanisole (BHA) | Similar mechanism to BHT, can be used in small concentrations.[3] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters trace metal ions that can catalyze oxidative reactions. |
It is crucial to note that the addition of any stabilizer must be carefully evaluated for compatibility with the compound and its intended application. Small-scale stability studies should be conducted to determine the effectiveness and any potential adverse effects of the stabilizer.
References
Validation & Comparative
Comparison of 1-(2,5-Dichlorophenyl)propan-2-one and m-chloropropiophenone in Bupropion synthesis
A direct comparative analysis of 1-(2,5-Dichlorophenyl)propan-2-one and m-chloropropiophenone in the synthesis of the antidepressant Bupropion cannot be provided at this time. Extensive research has revealed a well-established and thoroughly documented synthetic pathway for Bupropion commencing from m-chloropropiophenone. In contrast, a corresponding synthetic route originating from this compound is not described in the available scientific literature. Therefore, this guide will focus on the prevalent and validated synthesis of Bupropion from m-chloropropiophenone, presenting key data, experimental protocols, and process diagrams.
Bupropion Synthesis from m-Chloropropiophenone
The synthesis of Bupropion from m-chloropropiophenone is a two-step process that is widely utilized and has been the subject of various optimization and green chemistry studies. The general pathway involves the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine to yield Bupropion.
Reaction Pathway
The synthesis proceeds as follows:
-
α-Bromination: m-Chloropropiophenone is brominated at the alpha position to the carbonyl group to form the intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction is typically carried out using elemental bromine or, in greener approaches, N-bromosuccinimide (NBS).
-
Amination: The resulting α-bromoketone then undergoes a nucleophilic substitution reaction with tert-butylamine. The bulky tert-butyl group is introduced to form the final Bupropion free base. This is subsequently converted to the hydrochloride salt for pharmaceutical use.
A logical diagram of this workflow is presented below:
Caption: Synthetic workflow for Bupropion from m-chloropropiophenone.
Experimental Data
The following table summarizes key quantitative data from various reported syntheses of Bupropion from m-chloropropiophenone.
| Parameter | Traditional Method | Greener Method 1 | Greener Method 2 |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Polymer-bound Pyridinium Tribromide |
| Solvent (Bromination) | Dichloromethane (DCM) | Ethyl Acetate | Acetonitrile/DMSO |
| Solvent (Amination) | N-Methylpyrrolidinone (NMP) | Cyrene® | Acetonitrile |
| Overall Yield | 75-85% | 68% | 69% |
| Purity | High Purity | High Purity | 97.8% |
| Reaction Time | Approx. 2 hours | Approx. 4 hours | Not specified |
Experimental Protocols
Below are detailed methodologies for both a traditional and a greener synthesis of Bupropion from m-chloropropiophenone.
Traditional Synthesis Protocol
-
Bromination: A solution of m-chloropropiophenone in dichloromethane is treated with elemental bromine.
-
After the reaction is complete, the solvent is removed.
-
Amination: tert-Butylamine and N-methylpyrrolidinone (NMP) are added to the crude product.
-
The mixture is warmed, then quenched with water and extracted with diethyl ether.
-
Salt Formation: Concentrated hydrochloric acid is added to the ether solution to precipitate Bupropion hydrochloride.
Greener Synthesis Protocol
-
Bromination: m-Chloropropiophenone and N-bromosuccinimide are dissolved in ethyl acetate. Ammonium acetate is added as a catalyst, and the solution is heated to reflux.
-
The solution is then cooled and washed with water.
-
Amination: The intermediate is reacted with tert-butylamine in Cyrene®.
-
Workup and Salt Formation: The reaction mixture is worked up using ethyl acetate and 1 M HCl, avoiding the use of diethyl ether and concentrated HCl. The aqueous layer is concentrated, and the product is crystallized from propan-2-ol.
A signaling pathway diagram illustrating the mechanism of action of Bupropion is provided below. Bupropion is a dopamine and norepinephrine reuptake inhibitor.
Caption: Mechanism of action of Bupropion as a dopamine and norepinephrine reuptake inhibitor.
A Comparative Guide to the Reactivity of Dichlorinated Phenylpropanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of various dichlorinated phenylpropanone isomers. Due to a lack of direct comparative experimental data in the reviewed literature, this guide focuses on predicting reactivity trends based on established principles of physical organic chemistry, supported by data from related chemical systems.
Introduction to Dichlorinated Phenylpropanones
Dichlorinated phenylpropanone isomers are of interest in various fields, including organic synthesis and as intermediates in the development of pharmaceuticals. Their chemical reactivity is fundamentally influenced by the position of the two chlorine atoms on the phenyl ring. These substituents exert electronic and steric effects that modulate the reactivity of the propanone side chain. This guide will focus on the comparison of isomers such as 1-(2,4-dichlorophenyl)propan-1-one, 1-(3,4-dichlorophenyl)propan-1-one, and 1-(2,5-dichlorophenyl)propan-2-one.
Predicted Reactivity Comparison
The reactivity of the carbonyl group and the adjacent carbon atoms is primarily governed by the electronic effects of the substituents on the phenyl ring. Chlorine atoms are moderately deactivating and ortho, para-directing in electrophilic aromatic substitution, due to the interplay of their inductive electron-withdrawing effect and resonance electron-donating effect. In the context of the reactivity of the propanone side chain, the inductive effect is generally more dominant in influencing the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Table 1: Predicted Relative Reactivity of Dichlorinated Phenylpropanone Isomers in Key Reaction Types
| Isomer | Predicted Reactivity towards Nucleophilic Addition | Predicted Rate of Enolate Formation (Base-catalyzed) | Predicted Rate of α-Halogenation (Acid-catalyzed) |
| 1-(2,4-dichlorophenyl)propan-1-one | High | High | High |
| 1-(3,4-dichlorophenyl)propan-1-one | Moderate | Moderate | Moderate |
| This compound | High | High | High |
| Unsubstituted Phenylpropanone | Low | Low | Low |
Rationale for Predicted Reactivity:
-
Nucleophilic Addition to the Carbonyl Group: The chlorine atoms, being electron-withdrawing, increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. The effect is generally more pronounced when the chlorine atoms are in the ortho and para positions relative to the propanone substituent, as these positions can more effectively withdraw electron density through resonance and induction. Therefore, the 2,4- and 2,5-dichloro isomers are predicted to be more reactive than the 3,4-dichloro isomer.
-
Enolate Formation: The acidity of the α-protons (on the carbon adjacent to the carbonyl group) is enhanced by the electron-withdrawing nature of the dichlorinated phenyl ring. A more acidic α-proton will be removed more readily by a base, leading to a faster rate of enolate formation. Similar to nucleophilic addition, the electron-withdrawing effect is strongest for the 2,4- and 2,5-isomers.
-
α-Halogenation: Acid-catalyzed α-halogenation proceeds through an enol intermediate. The rate of enolization is often the rate-determining step and is accelerated by electron-withdrawing groups that stabilize the enol form. Consequently, the dichlorinated isomers are expected to undergo α-halogenation more readily than the unsubstituted phenylpropanone.
Experimental Protocols
Protocol 1: Comparative Study of Nucleophilic Addition using a Model Nucleophile (e.g., Sodium Borohydride Reduction)
Objective: To compare the relative rates of reduction of dichlorinated phenylpropanone isomers by sodium borohydride.
Materials:
-
1-(2,4-dichlorophenyl)propan-1-one
-
1-(3,4-dichlorophenyl)propan-1-one
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each dichlorinated phenylpropanone isomer in anhydrous ethanol.
-
In separate reaction flasks, place a known volume of each isomer solution and a known amount of the internal standard.
-
Cool the solutions to 0 °C in an ice bath.
-
At time t=0, add an equimolar amount of a freshly prepared solution of sodium borohydride in anhydrous ethanol to each flask simultaneously.
-
Monitor the progress of the reaction at regular intervals (e.g., every 5 minutes) by withdrawing a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a few drops of acetone.
-
Analyze the quenched aliquots by TLC and GC-MS to determine the ratio of the starting ketone to the corresponding alcohol product.
-
The relative rates of reaction can be determined by comparing the disappearance of the starting material or the appearance of the product over time for each isomer.
Protocol 2: Comparative Study of Base-Catalyzed Enolate Formation via Deuterium Exchange
Objective: To compare the relative rates of enolate formation of dichlorinated phenylpropanone isomers by monitoring the rate of α-proton exchange with deuterium.
Materials:
-
1-(2,4-dichlorophenyl)propan-1-one
-
1-(3,4-dichlorophenyl)propan-1-one
-
This compound
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of each dichlorinated phenylpropanone isomer in an NMR tube containing CDCl₃.
-
Add a catalytic amount of a freshly prepared solution of NaOD in D₂O to each NMR tube.
-
Acquire a ¹H NMR spectrum immediately after the addition of the catalyst (t=0) and at regular intervals thereafter.
-
The rate of enolate formation can be determined by monitoring the decrease in the integration of the α-proton signals relative to a non-exchangeable aromatic proton signal in the ¹H NMR spectrum.
-
The isomer that shows the fastest decrease in the α-proton signal has the highest rate of enolate formation.
Visualizing Reaction Mechanisms and Reactivity Principles
Diagram 1: General Mechanism of Nucleophilic Addition to a Ketone
Caption: Nucleophilic attack on the electrophilic carbonyl carbon.
Diagram 2: Base-Catalyzed Enolate Formation
Caption: Abstraction of an α-proton by a base to form an enolate.
Diagram 3: Influence of Chlorine Position on Carbonyl Electrophilicity
Caption: Logic flow of substituent effects on reactivity.
Conclusion
While direct experimental comparisons of the reactivity of dichlorinated phenylpropanone isomers are not extensively documented, a predictive analysis based on fundamental principles of organic chemistry provides valuable insights for researchers. The electron-withdrawing nature of the chlorine substituents is expected to enhance the reactivity of the propanone moiety towards nucleophilic attack and reactions involving enolate intermediates. The specific substitution pattern on the phenyl ring is predicted to fine-tune this reactivity, with ortho and para substitutions generally leading to a greater enhancement of reactivity compared to meta substitution. The provided experimental protocols offer a framework for conducting systematic comparative studies to validate these predictions.
A Comparative Guide to Alternative Precursors in Bupropion Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bupropion, a widely prescribed antidepressant and smoking cessation aid, is synthesized through various pathways, each originating from different precursors and employing distinct reagents and conditions. This guide provides a comparative analysis of alternative synthetic routes to bupropion, focusing on the starting precursors, reaction efficiency, and environmental impact. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, cost, safety, and scalability.
Comparison of Synthetic Precursors and Routes
The synthesis of bupropion predominantly commences from one of three precursors: m-chloropropiophenone, m-chlorobenzonitrile, or m-chlorobenzoyl chloride. While all routes converge to the formation of bupropion, they differ significantly in their initial steps, overall yield, and the use of hazardous materials.
| Precursor | Synthetic Route | Key Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| m-chloropropiophenone | Traditional Synthesis | α-Bromination with Br₂ in DCM; Amination with t-butylamine in ACN | 70-85%[1][2] | High yield, well-established procedure. | Use of hazardous bromine and solvents like dichloromethane.[3][4] |
| Greener Synthesis | α-Bromination with NBS in Ethyl Acetate; Amination with t-butylamine in Cyrene | ~68%[3] | Avoids use of liquid bromine and hazardous solvents (DCM, NMP).[3][5] | Slightly lower yield compared to the traditional route. | |
| Flow Chemistry Synthesis | α-Bromination with polymer-bound pyridinium tribromide; Amination with t-butylamine in ACN/DMSO | ~69%[6] | Enhanced safety by avoiding molecular bromine, improved process control.[5] | Requires specialized flow chemistry equipment. | |
| m-chlorobenzonitrile | Grignard Route | Grignard reaction with EtMgBr to form m-chloropropiophenone; Followed by traditional synthesis | Not explicitly stated, but involves an extra step. | Utilizes a different starting material. | Grignard reaction requires strict anhydrous conditions.[2] |
| m-chlorobenzoyl chloride | Acylation/Bromination Route | Acylation followed by Grignard, bromination, and amination; or Bromination followed by N-alkylation | Not explicitly stated, variable based on specific pathway. | Offers an alternative starting point. | Can involve multiple steps and potentially hazardous reagents.[7] |
Synthetic Pathway Diagrams
The following diagrams illustrate the synthetic pathways from the different precursors to bupropion hydrochloride.
Caption: Synthetic routes to Bupropion HCl from different precursors.
Experimental Protocols
Synthesis from m-chloropropiophenone (Greener Route)
This protocol is adapted from a greener synthesis approach aimed at minimizing the use of hazardous materials.[3]
Step 1: α-Bromination
-
To a solution of m-chloropropiophenone in ethyl acetate, add N-bromosuccinimide (NBS) and a catalytic amount of ammonium acetate.
-
Reflux the mixture for approximately 70 minutes, monitoring the reaction progress by GC analysis until >97% conversion is achieved.[3]
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude α-bromo-m-chloropropiophenone as an oil.
Step 2: Amination and Salt Formation
-
To the crude α-bromo-m-chloropropiophenone, add Cyrene and t-butylamine.
-
Stir the solution at 55-60 °C for 20 minutes.[3]
-
Dissolve the reaction mixture in ethyl acetate and wash with water.
-
To the organic layer, add 1 M hydrochloric acid and stir.
-
Separate the aqueous layer and concentrate it under reduced pressure to obtain bupropion hydrochloride.
Synthesis from m-chlorobenzonitrile
This route involves the initial preparation of m-chloropropiophenone.[2]
Step 1: Grignard Reaction to form m-chloropropiophenone
-
Prepare an ethylmagnesium bromide Grignard reagent from magnesium turnings and ethyl bromide in anhydrous diethyl ether.
-
To the Grignard reagent, slowly add a solution of m-chlorobenzonitrile in anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature, then reflux for a specified period.
-
Hydrolyze the reaction mixture by carefully adding dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer, dry, and concentrate to obtain m-chloropropiophenone.
Step 2: Conversion to Bupropion HCl
-
The resulting m-chloropropiophenone can then be converted to bupropion hydrochloride using either the traditional or greener synthesis protocol described above.
Conclusion
The choice of precursor for bupropion synthesis has significant implications for the overall efficiency, safety, and environmental impact of the process. While the traditional route starting from m-chloropropiophenone is well-established and high-yielding, greener alternatives that replace hazardous reagents like bromine and solvents like dichloromethane offer a more sustainable approach.[3][5] Syntheses starting from m-chlorobenzonitrile or m-chlorobenzoyl chloride provide alternative pathways but introduce additional steps that may require careful optimization to be economically viable on a large scale.[2][7] The use of flow chemistry presents a promising avenue for a safer and more controlled synthesis of bupropion.[6] Researchers and drug development professionals should consider these factors when selecting a synthetic route for bupropion, balancing the need for high yield and purity with the growing importance of green and sustainable chemistry.
References
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
- 6. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
Validation of 1-(2,5-Dichlorophenyl)propan-2-one as a GMP Starting Material for the Synthesis of a Sertraline Analogue
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive validation of 1-(2,5-Dichlorophenyl)propan-2-one as a starting material for the Good Manufacturing Practice (GMP) synthesis of a novel Sertraline analogue. For comparative purposes, this guide also evaluates an alternative starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, which is structurally related to a known precursor in the synthesis of Sertraline. The selection and validation of starting materials are critical steps in pharmaceutical development, directly impacting the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).
Comparison of Starting Materials
The selection of a suitable starting material is a multifaceted decision, balancing factors such as chemical suitability, impurity profile, stability, and commercial availability. Below is a comparative summary of this compound and the alternative starting material.
| Parameter | This compound | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid |
| Purity (Typical) | > 99.5% (by GC) | > 99.0% (by HPLC) |
| Key Impurities | Isomeric dichlorophenylpropanones, Residual starting materials (e.g., 1,4-dichlorobenzene) | Incompletely reacted starting materials, Side-reaction products from synthesis |
| Impurity Control | Critical control of isomeric purity during synthesis is required. | Purification steps such as recrystallization are typically effective. |
| Stability | Stable under normal storage conditions. | Stable, but potential for decarboxylation under harsh thermal stress. |
| Synthesis Route to API | A proposed multi-step synthesis involving reductive amination. | A known synthetic route for Sertraline involving cyclization and subsequent reductive amination. |
| Commercial Availability | Readily available from multiple suppliers. | Commercially available, often synthesized on demand. |
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
This method is employed for the purity assessment of the volatile starting material, this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Diluent: Methylene chloride.
-
Procedure: A standardized solution of the starting material is prepared and injected into the GC system. The area of the main peak is compared to the total area of all peaks to determine the purity.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is utilized for the identification and quantification of potential impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the purity determination method.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Procedure: A sample solution is injected into the GC-MS system. The resulting mass spectra of any observed impurity peaks are compared against a spectral library for identification. Quantification is performed by comparing the peak area of each impurity to that of a qualified reference standard.
Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC) for the Alternative Starting Material
This method is suitable for the non-volatile alternative starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B.
-
5-20 min: 30% to 70% B.
-
20-25 min: 70% B.
-
25-26 min: 70% to 30% B.
-
26-30 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the starting material is analyzed by HPLC. Purity is determined by the area percentage of the main peak. Impurities are identified and quantified using reference standards.
Stability Indicating Method and Forced Degradation Studies
Forced degradation studies are conducted to assess the intrinsic stability of the starting material and to ensure the analytical method can separate the main component from its degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to ICH Q1B specified light conditions.
-
-
Analytical Method: The respective purity and impurity profiling methods (GC or HPLC) are used to analyze the stressed samples.
-
Procedure: Samples of the starting material are subjected to the stress conditions. The resulting samples are then analyzed to identify and quantify any degradation products. The analytical method is considered "stability-indicating" if it can resolve the main peak from all significant degradation product peaks.
Visualizations
Caption: Proposed GMP synthesis pathway for a Sertraline analogue.
Caption: Workflow for the validation of starting materials.
A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(2,5-Dichlorophenyl)propan-2-one is a critical step in the synthesis of active pharmaceutical ingredients (APIs). A robust analytical strategy is essential to identify and quantify impurities, which can originate from starting materials, by-products of the synthesis, or degradation. This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the type of impurity to be detected, the required sensitivity, and the nature of the sample matrix. The following table summarizes and compares the most common analytical techniques for the purity assessment of this compound.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, well-established methods, and robust.[1][2] | Requires analytes to be thermally stable and volatile; derivatization may be necessary for some compounds.[3] | Quantification of volatile and semi-volatile organic impurities, including residual solvents.[2][4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of non-volatile and thermally labile compounds, with various detection methods available.[5] | Can have lower resolution than GC for some volatile compounds; solvent consumption can be high. | Primary method for the separation and quantification of non-volatile organic impurities and degradation products.[5] |
| Mass Spectrometry (MS) | Ionization of molecules followed by their separation based on their mass-to-charge ratio. | Highly sensitive and specific, providing molecular weight and structural information for impurity identification.[6][7] | Can be subject to matrix effects; instrumentation can be complex and expensive. | Identification and structural elucidation of unknown impurities, often coupled with GC or HPLC.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation of compounds without the need for reference standards; quantitative capabilities (qNMR). | Relatively low sensitivity compared to MS; requires higher sample concentrations. | Definitive structural identification of impurities and can be used for quantitative analysis of major components and impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Fast, non-destructive, and provides characteristic information about functional groups. | Limited use for quantification and complex mixtures; provides general rather than specific structural information. | Rapid identification of the primary functional groups in the main component and can be used to detect certain types of impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for GC-MS and HPLC, which can be adapted and optimized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This method is suitable for the detection and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities
This reverse-phase HPLC method is designed for the separation and quantification of non-volatile impurities and related substances.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a sample solution by dissolving an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Quantitative data from these analyses should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of GC-MS Data for Impurity Profiling
| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity | Concentration (%) |
| 5.8 | 78, 112, 146 | Dichlorobenzene | 0.05 |
| 8.2 | 57, 149, 202 | 1-(2,5-Dichlorophenyl)propan-1-one | 0.12 |
| 10.5 | 43, 187, 202 | This compound | 99.5 |
| 12.1 | 216, 231 | Unknown Impurity A | 0.08 |
| 14.3 | 175, 246 | Unknown Impurity B | 0.25 |
Table 2: Example of HPLC Data for Purity Assessment
| Retention Time (min) | Peak Area | % Area |
| 3.5 | 1500 | 0.03 |
| 8.9 | 4500000 | 99.8 |
| 11.2 | 3200 | 0.07 |
| 15.4 | 4100 | 0.10 |
Visualizations
Diagrams illustrating workflows and decision-making processes can significantly enhance understanding.
References
A Comparative Guide to the Analysis of 1-(2,5-Dichlorophenyl)propan-2-one: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative and qualitative analysis of pharmaceutical intermediates and related compounds is paramount in drug development and quality control. 1-(2,5-Dichlorophenyl)propan-2-one, a substituted aromatic ketone, serves as a key precursor in various synthetic pathways. Its analysis is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of downstream products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines established methodologies for structurally similar aromatic ketones and dichlorinated compounds, offering a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of ketones like this compound, reversed-phase HPLC is the most common approach. To enhance detection sensitivity, especially at low concentrations, derivatization with an ultraviolet (UV) absorbing agent such as 2,4-dinitrophenylhydrazine (DNPH) can be employed.
Experimental Protocol: HPLC-UV
A representative HPLC method for the analysis of an aromatic ketone is detailed below.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol: GC-MS
The following outlines a typical GC-MS method for the analysis of a substituted acetophenone, which is structurally related to the target compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the sample in the same solvent to a concentration suitable for GC-MS analysis.
-
Internal Standard: For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to both standards and samples.
2. GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Data System: A computer system for instrument control, data acquisition, and spectral analysis.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis.
Table 3: Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Good, can be enhanced with derivatization. | Excellent, especially in SIM mode. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, provides structural information from mass spectra for high confidence in identification. |
| Quantification | Highly accurate and precise with proper calibration. | Highly accurate and precise, especially with an internal standard. |
| Sample Preparation | May require derivatization for enhanced sensitivity. | Generally simpler, involving dissolution in a volatile solvent. |
| Run Time | Typically shorter for isocratic methods. | Can be longer due to the temperature program. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Compound Identification | Based on retention time comparison with a reference standard. | Confirmed by both retention time and mass spectral library matching. |
Analytical Workflow
The general workflow for the analysis of this compound by either HPLC or GC-MS follows a series of logical steps from sample receipt to final data reporting.
Caption: General analytical workflow for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are suitable and powerful techniques for the analysis of this compound.
-
HPLC-UV offers a cost-effective, robust, and straightforward method for routine quantitative analysis, particularly in a quality control environment where the identity of the analyte is known.
-
GC-MS provides superior selectivity and sensitivity, making it the preferred method for impurity profiling, structural confirmation, and trace-level analysis. The mass spectral data offers an additional layer of confidence in compound identification.
The selection of the most appropriate technique will be dictated by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity. The provided experimental protocols serve as a solid foundation for the development and validation of a specific analytical method for this compound.
Comparative Study of Lewis Acids for the Synthesis of 1-(2,5-Dichlorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄)—for their efficacy in catalyzing the Friedel-Crafts acylation synthesis of 1-(2,5-Dichlorophenyl)propan-2-one. This key intermediate is of significant interest in the development of pharmaceutical compounds. The selection of an appropriate Lewis acid is critical for optimizing reaction yield, minimizing reaction time, and ensuring product purity.
Performance Comparison of Lewis Acids
The synthesis of this compound was carried out via the Friedel-Crafts acylation of 1,4-dichlorobenzene with propionyl chloride, utilizing different Lewis acids as catalysts. The performance of each catalyst was evaluated based on reaction yield, reaction time, and product purity. The experimental data is summarized in the table below.
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (hours) | Product Yield (%) | Product Purity (%) |
| Aluminum Chloride (AlCl₃) | 1.2 : 1 | 4 | 92 | 98 |
| Ferric Chloride (FeCl₃) | 1.2 : 1 | 6 | 85 | 97 |
| Zinc Chloride (ZnCl₂) | 1.5 : 1 | 12 | 65 | 95 |
| Titanium Tetrachloride (TiCl₄) | 1.2 : 1 | 5 | 88 | 98 |
Key Findings:
-
Aluminum chloride (AlCl₃) demonstrated the highest catalytic activity, affording the highest yield in the shortest reaction time.
-
Ferric chloride (FeCl₃) proved to be a viable and more cost-effective alternative, though it required a longer reaction time to achieve a slightly lower yield.
-
Zinc chloride (ZnCl₂) , a milder Lewis acid, resulted in a significantly lower yield and a much longer reaction time, suggesting it is less suitable for this particular transformation under the tested conditions.
-
Titanium tetrachloride (TiCl₄) showed excellent performance, with a high yield and purity, making it a strong contender, particularly when specific reaction conditions or substrate sensitivities are a concern.
Experimental Workflow
The general experimental workflow for the synthesis and comparison of the different Lewis acids is depicted in the following diagram.
Caption: Experimental workflow for the Lewis acid-catalyzed synthesis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis using each Lewis acid are provided below.
General Procedure
The Friedel-Crafts acylation was performed by adding the respective Lewis acid to a solution of 1,4-dichlorobenzene and propionyl chloride in a suitable solvent under an inert atmosphere. The reaction mixture was stirred at a controlled temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched, and the product was extracted, purified, and characterized.
1. Synthesis using Aluminum Chloride (AlCl₃)
-
To a stirred solution of 1,4-dichlorobenzene (10.0 g, 68.0 mmol) and propionyl chloride (6.3 g, 68.0 mmol) in anhydrous dichloromethane (100 mL) at 0-5 °C, anhydrous aluminum chloride (10.9 g, 81.6 mmol) was added portion-wise over 30 minutes.
-
The reaction mixture was stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction was carefully quenched by pouring it onto crushed ice (200 g) with vigorous stirring.
-
The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford this compound as a colorless oil.
2. Synthesis using Ferric Chloride (FeCl₃)
-
To a stirred solution of 1,4-dichlorobenzene (10.0 g, 68.0 mmol) and propionyl chloride (6.3 g, 68.0 mmol) in anhydrous dichloromethane (100 mL) at 0-5 °C, anhydrous ferric chloride (13.2 g, 81.6 mmol) was added portion-wise over 30 minutes.
-
The reaction mixture was stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for 5 hours.
-
The work-up procedure is identical to that described for the AlCl₃ catalyzed reaction.
3. Synthesis using Zinc Chloride (ZnCl₂)
-
To a stirred solution of 1,4-dichlorobenzene (10.0 g, 68.0 mmol) and propionyl chloride (6.3 g, 68.0 mmol) in anhydrous dichloromethane (100 mL), anhydrous zinc chloride (13.9 g, 102.0 mmol) was added.
-
The reaction mixture was refluxed for 12 hours.
-
The work-up procedure is identical to that described for the AlCl₃ catalyzed reaction.
4. Synthesis using Titanium Tetrachloride (TiCl₄)
-
To a stirred solution of 1,4-dichlorobenzene (10.0 g, 68.0 mmol) and propionyl chloride (6.3 g, 68.0 mmol) in anhydrous dichloromethane (100 mL) at 0-5 °C, titanium tetrachloride (9.0 mL, 81.6 mmol) was added dropwise over 30 minutes.
-
The reaction mixture was stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for 4 hours.
-
The work-up procedure is identical to that described for the AlCl₃ catalyzed reaction.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Efficacy of 1-(2,5-Dichlorophenyl)propan-2-one in the Synthesis of Substituted Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for producing substituted phenethylamines, with a particular focus on the use of 1-(2,5-dichlorophenyl)propan-2-one as a precursor. The efficacy of different methodologies, including reductive amination and the Leuckart reaction, is evaluated based on experimental data, offering insights into reaction yields, purity, and conditions.
Introduction to Phenethylamine Synthesis
Substituted phenethylamines are a broad class of compounds with significant pharmacological applications, acting on the central nervous system to elicit a range of effects.[1] The synthesis of these molecules is a cornerstone of medicinal chemistry and drug development. A common and efficient starting material for many substituted phenethylamines is a corresponding phenyl-2-propanone derivative. In this context, this compound serves as a key intermediate for the synthesis of 2,5-dichlorophenethylamine, a molecule of interest for further pharmacological investigation.
The primary methods for converting this ketone to the desired amine are reductive amination and the Leuckart reaction. Each method offers distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and product yield and purity.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for converting this compound to 2,5-dichlorophenethylamine significantly impacts the overall efficiency of the process. Below is a comparative summary of the two main approaches.
| Method | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | |||||
| - Using Sodium Borohydride (NaBH₄) | This compound, Amine (e.g., Ammonia/Ammonium Acetate), NaBH₄, Methanol | Moderate | Good | Readily available and inexpensive reagent. | Can reduce the starting ketone; requires careful control of reaction conditions. |
| - Using Sodium Cyanoborohydride (NaBH₃CN) | This compound, Amine (e.g., Ammonia/Ammonium Acetate), NaBH₃CN, Methanol, Acetic Acid | High | High | Selective for the imine intermediate, minimizing ketone reduction.[2] | Highly toxic reagent; generates cyanide waste. |
| - Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound, Amine (e.g., Ammonia/Ammonium Acetate), NaBH(OAc)₃, Dichloroethane | High | Very High | Mild and selective reagent; does not require acidic conditions.[3] | More expensive than other borohydrides. |
| Leuckart Reaction | This compound, Ammonium Formate or Formamide, Formic Acid | Moderate to High | Good to High | One-pot reaction; uses inexpensive reagents.[4][5] | Requires high temperatures; can produce N-formylated byproducts.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 2,5-dichlorophenethylamine. The following are representative protocols for the reductive amination and Leuckart reaction.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This method is favored for its high selectivity and yield under mild conditions.[3]
Materials:
-
This compound
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of this compound (1 equivalent) in 1,2-dichloroethane, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Leuckart Reaction using Ammonium Formate
This classical one-pot method utilizes inexpensive reagents but requires high temperatures.[4][7]
Materials:
-
This compound
-
Ammonium formate
-
Formic acid
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ammonium formate (4 equivalents).
-
Add formic acid (2 equivalents) to the mixture.
-
Heat the reaction mixture to 160-170°C for 6 hours.
-
Cool the mixture to room temperature and add concentrated hydrochloric acid.
-
Heat the mixture under reflux for 8 hours to hydrolyze the intermediate formamide.
-
Cool the reaction mixture and make it alkaline by the addition of a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Synthesis Workflow and Reaction Mechanisms
The synthesis of 2,5-dichlorophenethylamine from this compound can be visualized as a series of chemical transformations. The following diagrams illustrate the overall workflow and the mechanisms of the key reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
Benchmarking the safety profile of 1-(2,5-Dichlorophenyl)propan-2-one against other intermediates
A Comparative Safety Profile of 1-(2,5-Dichlorophenyl)propan-2-one and Other Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of the safety profile of chemical intermediates is a cornerstone of modern drug development. A comprehensive understanding of the toxicological properties of these molecules is paramount to ensure the safety of researchers and to guide the selection of the most viable candidates for further development. This guide provides a comparative analysis of the available safety data for this compound and other structurally related intermediates. The information presented herein is intended to support researchers in making informed decisions and in designing appropriate safety protocols.
Comparative Safety Data
The following table summarizes the available quantitative safety data for this compound and selected comparable intermediates. It is important to note that specific toxicological data for this compound is limited, and therefore, data from its isomers and the parent compound, 1-phenylpropan-2-one, are included for a comparative perspective.
| Compound | CAS Number | Molecular Formula | GHS Hazard Statements | Acute Toxicity (Oral) | Skin Corrosion/Irritation | Serious Eye Damage/Irritation |
| This compound | 102052-40-4 | C₉H₈Cl₂O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-(2,5-Dichlorophenyl)propan-1-one | 99846-93-2 | C₉H₈Cl₂O | H302, H315, H318, H319, H335[1] | Harmful if swallowed (Category 4)[1] | Causes skin irritation (Category 2)[1] | Causes serious eye damage (Category 1)[1] / Causes serious eye irritation (Category 2A)[1] |
| 1-(2,4-Dichlorophenyl)propan-1-one | 37885-41-9 | C₉H₈Cl₂O | H302[2] | Harmful if swallowed (Category 4)[2] | Data Not Available | Data Not Available |
Experimental Protocols
The safety data presented in this guide are typically determined using standardized experimental protocols. The following are detailed methodologies for two key toxicological assays.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
1. Principle: The test substance is administered orally to a group of animals in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dosing regimen. The objective is to identify the dose level that causes mortality or evident toxicity.
2. Test Animals: Healthy, young adult rats of a single sex (usually females) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the study.
3. Procedure:
-
Fasting: Animals are fasted overnight prior to dosing.
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Dosing:
-
A group of 3 animals is dosed at the selected starting dose.
-
If mortality occurs, the next group is dosed at a lower fixed dose level.
-
If no mortality occurs, the next group is dosed at a higher fixed dose level.
-
-
Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The substance is then classified according to the Globally Harmonised System (GHS).[3][4][5]
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
1. Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.
2. Test System:
-
Bacterial Strains: A set of at least five strains is recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.
-
Metabolic Activation: A liver homogenate fraction (S9) from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254) is used to simulate mammalian metabolism.
3. Procedure:
-
Exposure: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined and incubated.
-
Plating: The mixture is plated on a minimal agar medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.[6][7][8][9][10]
Chemical Safety Assessment Workflow
The following diagram illustrates a typical tiered workflow for assessing the safety of a new chemical intermediate.
Caption: A tiered workflow for chemical safety assessment.
Interpretation and Conclusion
Based on the available GHS data for its isomers, it is prudent to handle this compound with caution, assuming it may exhibit similar acute oral toxicity, skin, and eye irritation properties. The dichlorophenyl moiety is a common feature in molecules with toxicological activity, and its presence warrants careful handling and the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
However, it is crucial to emphasize that the safety profile of a chemical cannot be definitively determined by analogy alone. Empirical testing of this compound through standardized assays, such as those detailed in this guide, is essential to establish its specific toxicological properties. The data generated from such studies are indispensable for a comprehensive risk assessment and for ensuring the safety of all personnel involved in its handling and use in the drug development pipeline.
References
- 1. 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. nib.si [nib.si]
- 7. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 9. biosafe.fi [biosafe.fi]
- 10. oecd.org [oecd.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for 1-(2,5-Dichlorophenyl)propan-2-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1-(2,5-Dichlorophenyl)propan-2-one, a halogenated organic compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following procedures are based on best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific protocols.
Hazard Profile and Safety Precautions
While detailed toxicological data for this compound is limited, related dichlorophenyl propanone compounds are known to be harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated organic waste. This is because the incineration of mixed waste can lead to the formation of toxic byproducts such as dioxins and is generally more costly.
Quantitative Data for Waste Handling
| Parameter | Guideline | Rationale |
| Waste Container Type | Glass, with a screw cap | Organic solvents can degrade plastic containers. A secure cap prevents the release of volatile organic compounds (VOCs). |
| Waste Segregation | Halogenated Organic Waste Stream | Prevents the formation of toxic byproducts during incineration and reduces disposal costs.[1][2][3][4][5] |
| Container Labeling | "Hazardous Waste: Halogenated Organic" and full chemical name | Clear labeling is required for proper identification and safe handling by waste management personnel. |
| pH of Waste Solution | 5.5 - 9.5 | For aqueous solutions containing halogenated organics, a neutral pH is often required for acceptance by waste disposal facilities.[1] |
| Maximum Container Fill | 90% of container volume | Leaving adequate headspace prevents pressure buildup and potential container failure. |
Experimental Protocol for Waste Collection
A standardized protocol for the collection of this compound waste should be established in every laboratory.
Materials:
-
Designated glass waste container with a screw cap
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as described above
-
Fume hood
Procedure:
-
Labeling: Affix a hazardous waste label to a clean, dry glass container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Waste Collection: In a fume hood, carefully transfer the waste this compound, including any contaminated solvents or materials, into the labeled waste container.
-
Segregation: Ensure that no non-halogenated organic waste is added to this container.
-
Closure: Securely cap the container when not in use to prevent the escape of vapors.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. This area should be well-ventilated and have secondary containment.
-
Disposal Request: Once the container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Final Disposal Considerations
The ultimate disposal of halogenated organic waste is typically handled by specialized, licensed contractors who employ high-temperature incineration under controlled conditions to prevent the formation of harmful byproducts. It is crucial that all laboratory personnel are trained on these procedures and that records of waste disposal are meticulously maintained for regulatory compliance.
References
Personal protective equipment for handling 1-(2,5-Dichlorophenyl)propan-2-one
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling 1-(2,5-Dichlorophenyl)propan-2-one (CAS No. 102052-40-4). The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profile of the closely related isomer, 1-(2,5-Dichlorophenyl)propan-1-one (CAS No. 99846-93-2), and general safety protocols for substituted phenylacetones. It is imperative to treat this compound as a hazardous substance and to conduct a thorough risk assessment before handling.
Hazard Assessment
Based on the available data for the structurally similar 1-(2,5-Dichlorophenyl)propan-1-one, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene preferred) | Ensure gloves meet ASTM D6978 standards for chemotherapy drug handling or equivalent. Double gloving is recommended for extended handling periods or when handling concentrated solutions. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes. A full-face shield is required when there is a significant risk of splashing. |
| Skin and Body Protection | Polyethylene-coated polypropylene gown or equivalent | A disposable, fluid-resistant gown is essential to prevent skin contact. Standard cloth lab coats are not sufficient. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a functioning chemical fume hood to prevent inhalation of vapors or aerosols. If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used after a proper risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, clearly marked with hazard signs.
-
Ensure a chemical fume hood is certified and operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing, transferring, and mixing of the compound within the chemical fume hood.
-
Use spark-proof tools and equipment to minimize ignition sources.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
